Lavendofuseomycin
Description
Properties
Molecular Formula |
C66H109NO14 |
|---|---|
Molecular Weight |
1140.6 g/mol |
IUPAC Name |
(17Z,19Z,21Z,23Z,25Z,31Z,38Z)-11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione |
InChI |
InChI=1S/C66H109NO14/c1-6-7-24-48(2)36-41-63(76)52-26-19-34-62(75)51(5)65(78)49(3)25-17-15-13-11-9-8-10-12-14-16-18-35-64(77)80-60(32-21-29-53(68)27-20-28-54(69)31-23-42-67)45-58(73)44-57(72)43-56(71)30-22-33-61-46-59(74)47-66(79,81-61)50(4)37-39-55(70)40-38-52/h6,8-15,17,19,21,25,32,34,37,39,48-61,63,65,68-74,76,78-79H,1,7,16,18,20,22-24,26-31,33,35-36,38,40-47,67H2,2-5H3/b10-8-,11-9-,14-12-,15-13-,25-17-,32-21+,34-19-,39-37- |
InChI Key |
RBPHPIMLPIJVSD-VRWPSARBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Production of Lavendamycin from Streptomyces lavendulae
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Lavendofuseomycin" did not yield any results in the current scientific literature. It is highly probable that this is a misnomer for Lavendamycin, a well-documented antibiotic and antitumor agent produced by Streptomyces lavendulae. This guide will, therefore, focus on the production of Lavendamycin.
Introduction
Streptomyces lavendulae, a soil-dwelling actinobacterium, is a known producer of various bioactive secondary metabolites.[1] Among these, Lavendamycin, a potent antibiotic with antitumor properties, has garnered significant scientific interest since its discovery.[2][3] This technical guide provides a comprehensive overview of the methodologies for the cultivation of Streptomyces lavendulae, and the fermentation, extraction, and purification of Lavendamycin. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to undertake studies on this promising natural product.
Quantitative Data on Lavendamycin Production
While specific yield data for Lavendamycin production is not extensively reported in publicly available literature, the following table summarizes key parameters and reported antimicrobial activities, which can serve as a benchmark for production efforts.
| Parameter | Value/Range | Reference |
| Producing Organism | Streptomyces lavendulae | [1][2] |
| Bioactive Product | Lavendamycin | [2][3] |
| Minimum Inhibitory Concentrations (MICs) of Lavendamycin | ||
| Streptococcus pneumoniae | 0.13 - 1 µg/ml | [4] |
| Staphylococcus aureus | 0.13 - 1 µg/ml | [4] |
| Escherichia coli | 0.13 - 1 µg/ml | [4] |
| Proteus mirabilis | 0.13 - 1 µg/ml | [4] |
| Proteus vulgaris | 0.13 - 1 µg/ml | [4] |
| Trichophyton rubrum | 0.5 µg/ml | [4] |
| Trichophyton mentagrophytes | 0.5 µg/ml | [4] |
| Microsporum canis | 0.5 µg/ml | [4] |
| Cytotoxicity (IC50) of Lavendamycin | ||
| P388 murine leukemia cells | 0.06 µg/ml | [4] |
| MKN45 gastric carcinoma cells | 0.1 µg/ml | [4] |
| WiDr colon adenocarcinoma cells | 0.09 µg/ml | [4] |
Experimental Protocols
Cultivation and Fermentation of Streptomyces lavendulae
A generalized workflow for the cultivation and fermentation process is outlined below. Optimization of media components and culture conditions is crucial for maximizing the yield of Lavendamycin.
Seed Culture Medium:
| Component | Concentration (g/L) |
| Tryptone | 5 |
| Yeast Extract | 3 |
| Glucose | 10 |
| Soluble Starch | 20 |
| CaCO₃ | 2 |
| K₂HPO₄ | 1 |
| MgSO₄·7H₂O | 0.5 |
| (NH₄)₂SO₄ | 2 |
| Trace Salt Solution | 1 mL |
| pH | 7.0-7.2 |
Production Medium:
| Component | Concentration (g/L) |
| Soluble Starch | 30 |
| Soybean Meal | 15 |
| Yeast Extract | 5 |
| NaCl | 3 |
| K₂HPO₄ | 1 |
| MgSO₄·7H₂O | 0.5 |
| FeSO₄·7H₂O | 0.02 |
| CaCO₃ | 3 |
| pH | 7.0-7.2 |
Note: The optimal media composition may vary depending on the specific strain of Streptomyces lavendulae and should be determined experimentally.
Extraction and Purification of Lavendamycin
The following protocol outlines a general procedure for the extraction and purification of Lavendamycin from the fermentation broth.
Detailed Steps:
-
Harvesting: After the fermentation period (typically 5-7 days), the culture broth is harvested.
-
Separation of Biomass: The broth is centrifuged at 8,000-10,000 rpm for 15-20 minutes to separate the mycelial cake from the supernatant.
-
Solvent Extraction: The supernatant, containing the secreted Lavendamycin, is extracted multiple times with an equal volume of a water-immiscible organic solvent such as ethyl acetate. The mixture is vigorously shaken and the organic layers are collected.
-
Concentration: The pooled organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification:
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. Elution is typically performed with a gradient of increasing polarity, for example, a chloroform-methanol mixture.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) and/or bioassays against susceptible microorganisms to identify the fractions containing Lavendamycin.
-
High-Performance Liquid Chromatography (HPLC): The active fractions are pooled, concentrated, and further purified by preparative HPLC to obtain pure Lavendamycin.
-
Biosynthesis of Lavendamycin
The biosynthetic pathway of Lavendamycin in Streptomyces lavendulae has not been fully elucidated. However, based on its chemical structure, a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway is proposed.
References
In-Depth Technical Guide: Isolation and Purification of Lavendomycin from Culture Broth
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the isolation and purification of Lavendomycin, a potent peptide antibiotic, from the culture broth of Streptomyces lavendulae. The information presented is compiled from scientific literature to assist researchers in obtaining this valuable secondary metabolite for further study and development.
Introduction
Lavendomycin is a basic peptide antibiotic produced by Streptomyces lavendulae subsp. brasilicus and other Streptomyces species.[1][2] It exhibits significant activity against Gram-positive bacteria.[1][2] First discovered in 1985, Lavendomycin's potential as an antibiotic warrants detailed investigation, which begins with its efficient isolation and purification. This document outlines the key steps, from fermentation to final purification, to obtain high-purity Lavendomycin.
Overview of the Isolation and Purification Workflow
The overall process for isolating Lavendomycin involves a multi-step approach that begins with the fermentation of the producing microorganism, followed by extraction of the active compound from the culture broth, and a series of chromatographic purifications to yield the pure antibiotic.
Caption: Workflow for the isolation and purification of Lavendomycin.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the isolation and purification of Lavendomycin from a 30-liter fermentation batch as described in the primary literature.
| Parameter | Value | Unit | Source |
| Fermentation Volume | 30 | Liters | |
| Seed Culture Volume | 150 | ml (per flask) | |
| Production Medium Volume | 25.5 | Liters | |
| Final Yield (Colorless Crystals) | 99 | mg | |
| Molecular Weight | 666 | g/mol | |
| Molecular Formula | C29H50N10O8 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments in the isolation and purification of Lavendomycin.
Fermentation of Streptomyces lavendulae subsp. brasilicus
Objective: To cultivate Streptomyces lavendulae subsp. brasilicus for the production of Lavendomycin.
Materials:
-
Streptomyces lavendulae subsp. brasilicus strain
-
Seed Medium (see composition below)
-
Production Medium (see composition below)
-
500-ml Erlenmeyer flasks
-
30-liter fermentor
-
Rotary shaker
-
Autoclave
Media Composition:
| Ingredient | Seed Medium (g/L) | Production Medium (g/L) |
| Soluble Starch | 20 | 30 |
| Glucose | - | 10 |
| Meat Extract | 5 | - |
| Yeast Extract | 2 | 5 |
| Peptone | 5 | - |
| Soybean Meal | - | 10 |
| CaCO3 | 2 | 2 |
| pH | 7.0 | 7.0 |
Procedure:
-
Seed Culture Preparation:
-
Prepare the seed medium and dispense 150 ml into each of three 500-ml Erlenmeyer flasks.
-
Sterilize the flasks by autoclaving.
-
Inoculate each flask with a mature slant culture of Streptomyces lavendulae subsp. brasilicus.
-
Incubate the flasks at 30°C for three days on a rotary shaker at 220 rpm.
-
-
Production Fermentation:
-
Prepare 25.5 liters of the production medium in a 30-liter fermentor and sterilize.
-
Inoculate the production medium with 2% (v/v) of the mature seed broth.
-
Carry out the fermentation at 30°C for three days.
-
Maintain agitation at 150 rpm and aeration at 25.5 liters/minute.
-
Extraction of Lavendomycin from Culture Broth
Objective: To extract the crude Lavendomycin from the fermentation broth.
Materials:
-
Fermented culture broth
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Hydrochloric acid solution
-
Amberlite IRC-50 resin (NH4+ form)
-
Methanol
-
Rotary evaporator
Procedure:
-
Harvesting: After fermentation, harvest the culture broth and filter to remove the mycelia.
-
pH Adjustment: Adjust the pH of the culture filtrate to 8.0 using an appropriate base (e.g., ammonium hydroxide).
-
Resin Adsorption:
-
Pass the pH-adjusted filtrate through a column packed with Amberlite IRC-50 resin (NH4+ form).
-
After loading, wash the column with water to remove unbound impurities.
-
-
Elution:
-
Elute the adsorbed Lavendomycin from the resin using 80% aqueous methanol adjusted to pH 2.0 with hydrochloric acid.
-
-
Concentration:
-
Collect the active eluate and concentrate it under reduced pressure using a rotary evaporator.
-
Adjust the pH of the concentrated solution to 7.0.
-
Chromatographic Purification of Lavendomycin
Objective: To purify Lavendomycin to homogeneity using column chromatography.
Materials:
-
Crude Lavendomycin extract
-
Dowex 1-X2 resin (Cl- form)
-
Silica gel for column chromatography
-
Methanol
-
Chloroform
-
Ammonium hydroxide
-
Chromatography columns
-
Fraction collector
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Anion Exchange Chromatography:
-
Dissolve the concentrated crude extract in water and apply it to a column of Dowex 1-X2 (Cl- form).
-
Wash the column with water to elute Lavendomycin, which will pass through the column as it is a basic peptide.
-
Collect the fractions containing Lavendomycin and concentrate them.
-
-
Silica Gel Column Chromatography:
-
Dissolve the concentrated active fraction in a small volume of the initial mobile phase.
-
Apply the sample to a silica gel column equilibrated with a suitable solvent system (e.g., a gradient of chloroform-methanol with a small percentage of ammonium hydroxide).
-
Elute the column with the solvent system, gradually increasing the polarity.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Pool the fractions containing pure Lavendomycin and concentrate them.
-
Crystallization of Lavendomycin
Objective: To obtain pure crystalline Lavendomycin.
Materials:
-
Purified Lavendomycin from silica gel chromatography
-
Methanol
Procedure:
-
Dissolve the purified Lavendomycin residue in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to facilitate crystallization.
-
Collect the colorless crystals of Lavendomycin dihydrochloride by filtration.
-
Dry the crystals under vacuum. This final step should yield approximately 99 mg of pure Lavendomycin.
Signaling Pathways and Logical Relationships
While the primary focus of this guide is on the isolation and purification of Lavendomycin, it is produced through a Non-Ribosomal Peptide Synthetase (NRPS) biosynthetic gene cluster. The regulation of this gene cluster is a complex process involving various signaling pathways within the Streptomyces bacterium, often triggered by nutritional cues and developmental signals. A simplified logical diagram of this relationship is presented below.
Caption: Simplified logical flow of Lavendomycin biosynthesis activation.
Conclusion
The protocols outlined in this technical guide provide a robust framework for the successful isolation and purification of Lavendomycin from Streptomyces lavendulae culture broth. Adherence to these detailed methodologies, particularly the chromatographic steps, is crucial for obtaining a high-purity product suitable for further research and drug development applications. The provided quantitative data can serve as a benchmark for optimizing the yield of this promising antibiotic.
References
Unraveling the Architecture of Lavendofuseomycin: A Technical Guide to its Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lavendofuseomycin, a macrolide pentaene antibiotic, holds potential in antibacterial research. Its complex chemical architecture necessitates a multi-faceted analytical approach for complete structural elucidation. This technical guide outlines the probable methodologies and techniques employed in determining the chemical structure of this compound, based on established practices for natural product chemistry in the era of its discovery. While the seminal 1991 publication by Shenin IuD, et al., remains the cornerstone of its initial characterization, this document provides a broader, illustrative framework for understanding the elucidation process.
Please note: Access to the original Russian publication detailing the complete experimental data and protocols for this compound could not be obtained. Therefore, the quantitative data and detailed experimental protocols presented herein are representative examples based on common practices for the structural elucidation of similar polyene macrolide antibiotics. They are intended to be illustrative and should not be considered as the definitive, experimentally verified data for this compound.
Isolation and Purification of this compound
The initial step in the characterization of a novel natural product like this compound involves its isolation from the producing organism, likely a bacterial fermentation broth. A typical workflow for isolation and purification is depicted below.
Caption: Illustrative workflow for the isolation and purification of this compound.
Experimental Protocols: A Representative Approach
Fermentation: A seed culture of the producing bacterial strain would be inoculated into a suitable production medium and incubated under optimal conditions (temperature, pH, aeration) to promote the biosynthesis of this compound.
Extraction:
-
The fermentation broth would be harvested and centrifuged to separate the mycelial cake from the supernatant.
-
The mycelial cake would be extracted with an organic solvent such as acetone or methanol (B129727) to recover intracellular metabolites.
-
The supernatant would be extracted with an immiscible organic solvent like ethyl acetate (B1210297) to isolate extracellular compounds.
-
The organic extracts would be combined and concentrated under reduced pressure to yield a crude extract.
Purification:
-
The crude extract would be subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the components based on polarity.
-
Fractions showing antibiotic activity (as determined by bioassay) would be pooled and further purified using size-exclusion chromatography on a Sephadex LH-20 column.
-
Final purification to obtain pure this compound would be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.
Structure Elucidation of this compound
The determination of the chemical structure of a complex natural product like this compound, a macrolide pentaene, would rely on a combination of spectroscopic techniques. The molecular formula has been reported as C₆₆H₁₀₉NO₁₄ with a molecular weight of 1140.57.[1]
Caption: Spectroscopic techniques for the structure elucidation of this compound.
UV-Vis Spectroscopy
Methodology: A solution of pure this compound in a suitable solvent (e.g., methanol) would be analyzed using a UV-Vis spectrophotometer over a range of wavelengths (typically 200-600 nm).
Data Interpretation: The presence of a conjugated pentaene system in the macrolide structure would be indicated by characteristic strong absorption maxima in the UV-Vis spectrum, typically in the range of 300-400 nm.
| Hypothetical UV-Vis Data for this compound |
| λmax (nm) |
| ~320 |
| ~335 |
| ~350 |
Mass Spectrometry
Methodology: High-resolution mass spectrometry (HRMS), likely using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) available at the time, would be employed to determine the accurate mass of the molecule. Tandem mass spectrometry (MS/MS) would be used to induce fragmentation and provide information about the substructures.
Data Interpretation: HRMS provides the elemental composition, allowing for the confirmation of the molecular formula. The fragmentation pattern in the MS/MS spectrum would help to identify key structural motifs, such as the macrolide ring, sugar moieties, and other substituents.
| Hypothetical Mass Spectrometry Data for this compound | |
| Technique | High-Resolution Mass Spectrometry (HRMS) |
| Ionization Mode | Positive Ion Mode |
| Observed m/z | [M+H]⁺, [M+Na]⁺ |
| Hypothetical Exact Mass [M+H]⁺ | 1141.7850 |
| Calculated Mass for C₆₆H₁₁₀NO₁₄⁺ | 1141.7853 |
| Key Hypothetical MS/MS Fragments (m/z) | Loss of water molecules, cleavage of glycosidic bonds, fragmentation of the macrolide ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: A comprehensive suite of NMR experiments would be the cornerstone of the structure elucidation. This would include:
-
¹H NMR: To identify the types and number of protons.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HMQC/HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the carbon skeleton and the positions of substituents.
Data Interpretation: The chemical shifts (δ), coupling constants (J), and correlation peaks in the various NMR spectra would be meticulously analyzed to assemble the complete 2D structure of this compound.
| Hypothetical ¹H NMR Data for Key Regions of this compound (in CD₃OD) | |
| Chemical Shift (δ) ppm | Multiplicity |
| 6.0 - 6.8 | Multiplets |
| 3.5 - 5.5 | Multiplets |
| 0.8 - 2.5 | Various (doublets, triplets, multiplets) |
| Hypothetical ¹³C NMR Data for Key Regions of this compound (in CD₃OD) | |
| Chemical Shift (δ) ppm | Carbon Type |
| 170 - 175 | Ester/lactone carbonyl |
| 120 - 140 | Olefinic carbons (pentaene) |
| 60 - 80 | Oxygenated carbons (macrolide ring and sugar) |
| 10 - 45 | Aliphatic carbons |
Concluding Remarks
The elucidation of the chemical structure of a complex natural product like this compound is a systematic process that relies on the synergistic interpretation of data from various analytical techniques. While the specific experimental details for this compound remain within a publication that is not widely accessible, this guide provides a robust and technically sound overview of the likely procedures and methodologies that would have been employed. A full understanding and confirmation of its detailed stereochemistry would likely require more advanced techniques or total synthesis. Further investigation into this molecule could unlock its full therapeutic potential.
References
Spectroscopic analysis of Lavendofuseomycin (NMR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendomycin is a peptide antibiotic first isolated in 1985 from Streptomyces lavendulae subsp. brasilicus.[1] It exhibits activity against Gram-positive bacteria.[1] Despite its early discovery, detailed public spectroscopic data remains scarce. This guide provides a summary of the available spectroscopic information for Lavendomycin and presents a comprehensive overview of the modern experimental protocols that would be employed for its full structural elucidation and characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
I. Summary of Available Spectroscopic Data
The initial characterization of Lavendomycin provided foundational spectroscopic data. The molecular formula was established as C₂₉H₅₀N₁₀O₈, with a molecular weight of 666.73 g/mol .[1] More recent computations suggest a molecular weight of 666.8 g/mol .[2]
Mass Spectrometry Data
| Technique | Ion | Observed m/z | Reference |
| FD-MS | [M+H]⁺ | 667 | |
| Computed | [M] | 666.8 |
Nuclear Magnetic Resonance (NMR) Data
The original publication on Lavendomycin included ¹H NMR and ¹³C NMR spectra recorded in D₂O. However, a detailed assignment of chemical shifts and coupling constants was not provided. The structural complexity and the presence of several non-standard amino acids necessitate a full suite of modern 2D NMR experiments for complete assignment.
Due to the absence of a publicly available, detailed NMR dataset, this guide will focus on the standard methodologies to acquire and interpret such data in the subsequent sections.
II. Experimental Protocols for Spectroscopic Analysis
The following sections outline detailed methodologies for the comprehensive spectroscopic analysis of a peptide antibiotic like Lavendomycin.
Mass Spectrometry Protocol for Structural Elucidation
High-resolution mass spectrometry is indispensable for confirming the elemental composition and elucidating the amino acid sequence of peptide antibiotics.
1. Sample Preparation and Extraction:
-
Extraction from Culture: For peptide antibiotics from bacterial cultures, various organic solvents such as methanol, ethanol (B145695), or acetonitrile (B52724) can be used for extraction. A common method involves using 66.7% ethanol for efficient extraction of amphipathic peptides.
-
Purification: The crude extract can be purified using solid-phase extraction (SPE) with a cartridge like Oasis HLB, followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
2. High-Resolution Mass Spectrometry (HRMS):
-
Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) instrument is recommended.
-
Method:
-
Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.
-
Infuse the sample directly or via liquid chromatography (LC) into the ESI source in positive ion mode.
-
Acquire a full scan mass spectrum to determine the accurate mass of the protonated molecule [M+H]⁺. This allows for the calculation of the elemental composition.
-
3. Tandem Mass Spectrometry (MS/MS) for Sequencing:
-
Method:
-
Perform a product ion scan on the [M+H]⁺ ion.
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the peptide.
-
Analyze the resulting fragment ions (b- and y-ions) to determine the amino acid sequence. The mass differences between consecutive b- or y-ions correspond to the masses of the amino acid residues.
-
NMR Spectroscopy Protocol for 3D Structure Determination
A combination of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to determine the three-dimensional structure of Lavendomycin in solution.
1. Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH). The choice of solvent depends on the peptide's solubility. For observing exchangeable protons (e.g., amide protons), a solvent mixture like 90% H₂O/10% D₂O is used.
2. 1D NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum to get an overview of the proton signals.
-
Acquire a ¹³C NMR spectrum to observe all carbon signals.
3. 2D NMR Spectroscopy for Signal Assignment:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which are typically within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, allowing for the identification of complete amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for linking different amino acid residues and identifying quaternary carbons.
4. 2D NMR Spectroscopy for 3D Structure Determination:
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (typically < 5 Å), providing distance restraints that are used to calculate the 3D structure of the peptide.
III. Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis of a peptide antibiotic like Lavendomycin.
Caption: Workflow for the isolation and spectroscopic analysis of Lavendomycin.
Caption: Integration of 2D NMR data for structural elucidation.
Conclusion
While the complete, detailed spectroscopic dataset for Lavendomycin is not publicly available, this guide provides the foundational knowledge and standardized protocols for its comprehensive analysis. For researchers in drug discovery and natural product chemistry, the application of modern high-resolution mass spectrometry and multidimensional NMR techniques is paramount for the unambiguous structural elucidation and characterization of complex peptide antibiotics like Lavendomycin. The workflows and methodologies described herein represent the current best practices in the field.
References
A Technical Guide to the Identification of the Lavendofuseomycin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lavendofuseomycin, a macrolide pentaene antibiotic, represents a potentially valuable natural product for antimicrobial research.[1] The identification and characterization of its biosynthetic gene cluster (BGC) are paramount for understanding its formation, enabling bioengineering of novel derivatives, and optimizing production. This guide outlines a comprehensive, technically-focused workflow for the identification, characterization, and heterologous expression of the this compound BGC, presumed to be located within a strain of Streptomyces lavendulae, a genus renowned for its prolific production of secondary metabolites.[2][3] The methodologies described herein integrate genomics, bioinformatics, molecular biology, and analytical chemistry to provide a robust framework for researchers in natural product discovery and development.
Introduction
Streptomyces species are a cornerstone of natural product discovery, responsible for the production of a significant portion of clinically used antibiotics.[4] The genetic blueprints for these compounds are encoded in biosynthetic gene clusters (BGCs), contiguous sets of genes responsible for the synthesis of the carbon skeleton, tailoring reactions, regulation, and export of the final molecule.[3] this compound, identified as a macrolide pentaene antibiotic, is a product of this complex secondary metabolism. While its structure was described in 1991, the corresponding BGC remains uncharacterized.
The advent of high-throughput genome sequencing and sophisticated bioinformatics tools has revolutionized the process of linking natural products to their BGCs. This guide provides a detailed protocol for leveraging these technologies to identify and characterize the this compound BGC, a critical step for its future development.
Methodologies and Experimental Protocols
The identification of a novel BGC is a multi-step process that begins with the producing organism and culminates in the characterization of the biosynthetic pathway.
Genome Sequencing and Assembly
The foundational step is obtaining a high-quality genome sequence of the this compound-producing Streptomyces lavendulae strain.
Experimental Protocol: Hybrid Genome Sequencing
-
Genomic DNA Extraction:
-
Cultivate a pure culture of the S. lavendulae strain in a suitable liquid medium (e.g., Tryptic Soy Broth) for 48-72 hours.
-
Harvest mycelia by centrifugation.
-
Perform lysis of the bacterial cells using a combination of lysozyme (B549824) and proteinase K.
-
Extract high-molecular-weight genomic DNA using a phenol-chloroform extraction protocol followed by ethanol (B145695) precipitation. .
-
-
Library Preparation and Sequencing:
-
For long-read sequencing, prepare a library using the Oxford Nanopore Technologies (ONT) ligation sequencing kit.
-
For short-read sequencing, prepare a library using the Illumina DNA Prep kit.
-
Sequence the libraries on an ONT MinION or PromethION platform and an Illumina NovaSeq platform, respectively.
-
-
Hybrid Assembly:
-
Perform quality control on raw reads from both platforms.
-
Use a hybrid assembler such as Unicycler or SPAdes to combine the long and short reads, generating a complete and contiguous genome sequence.
-
Bioinformatic Identification of the BGC
Once the genome is assembled, bioinformatics tools are employed to identify putative BGCs.
Experimental Protocol: In Silico BGC Prediction
-
Genome Annotation:
-
Annotate the assembled genome using a tool like Prokka to identify open reading frames (ORFs) and other genomic features.
-
-
BGC Prediction:
-
Submit the annotated genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or standalone version.
-
antiSMASH will predict the locations of putative BGCs, their boundaries, and the class of secondary metabolite they likely produce (e.g., polyketide, non-ribosomal peptide, etc.).
-
Given that this compound is a macrolide, the target BGC is expected to be a Type I Polyketide Synthase (PKS) cluster.
-
-
Comparative Genomics:
-
Use BiG-SCAPE (Biosynthetic Gene Cluster Similarity Clustering and Prospecting Engine) to compare the predicted BGCs from your strain against a database of known BGCs. This can help in identifying novel clusters and understanding their evolutionary relationships.
-
The following table summarizes the types of BGCs that might be identified in a Streptomyces lavendulae strain, based on a representative analysis.
| BGC Type | Predicted Product Class | Number of Predicted Clusters | Key Biosynthetic Genes |
| Type I PKS | Polyketide | 3-5 | PKS modules (KS, AT, DH, KR, ACP, TE) |
| NRPS | Non-ribosomal peptide | 2-4 | NRPS modules (A, C, PCP, E) |
| Terpene | Terpenoid | 1-3 | Terpene cyclase, Prenyltransferase |
| Siderophore | Siderophore | 1-2 | IucA/IucC family proteins |
| Other | Various | 5-10 | Diverse biosynthetic enzymes |
Table 1: Representative summary of predicted BGCs from a Streptomyces lavendulae genome analysis.
Confirmation of the BGC through Gene Knockout
To definitively link a predicted BGC to this compound production, a key gene within the cluster is inactivated.
Experimental Protocol: CRISPR-Cas9 Mediated Gene Disruption
-
gRNA Design:
-
Select a key biosynthetic gene within the putative this compound BGC (e.g., a ketosynthase domain of a PKS gene).
-
Design a specific guide RNA (gRNA) targeting this gene.
-
-
Construction of the Knockout Plasmid:
-
Synthesize and clone the gRNA into a Streptomyces-E. coli shuttle vector containing the Cas9 nuclease gene and appropriate selection markers.
-
-
Protoplast Transformation:
-
Prepare protoplasts from the wild-type S. lavendulae strain.
-
Transform the protoplasts with the knockout plasmid via polyethylene (B3416737) glycol (PEG)-mediated fusion.
-
Select for transformants on appropriate antibiotic-containing regeneration media.
-
-
Verification of Mutants:
-
Confirm successful gene disruption in putative mutants by PCR amplification and sequencing of the target locus.
-
-
Phenotypic Analysis:
-
Cultivate the wild-type and mutant strains under this compound-producing conditions.
-
Extract metabolites and analyze by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Abolished production of this compound in the mutant strain confirms the role of the targeted BGC.
-
| Strain | This compound Titer (µg/mL) | Relative Production (%) |
| S. lavendulae Wild-Type | 150 ± 20 | 100 |
| S. lavendulae Δpks1 | < 1 (Below detection limit) | 0 |
Table 2: Hypothetical quantitative data from a gene knockout experiment confirming the this compound BGC.
Visualizations of Workflows and Pathways
Diagrams are essential for visualizing the complex relationships in BGC identification and biosynthesis.
Caption: Experimental workflow for BGC identification.
Caption: Proposed biosynthetic pathway for this compound.
Conclusion
The identification of the this compound biosynthetic gene cluster is an achievable goal with modern molecular biology and bioinformatics techniques. The workflow presented in this guide provides a comprehensive and technically detailed framework for researchers to follow. By isolating the BGC, scientists can unlock the potential for titer improvement through metabolic engineering, generate novel antibiotic derivatives through combinatorial biosynthesis, and further elucidate the fascinating world of Streptomyces secondary metabolism. This foundational work is essential for progressing this compound from a known structure to a potentially valuable therapeutic agent.
References
- 1. This compound CAS#: 134965-82-5 [m.chemicalbook.com]
- 2. Activation of three natural product biosynthetic gene clusters from Streptomyces lavendulae CGMCC 4.1386 by a reporter-guided strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptomyces: host for refactoring of diverse bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of diverse biosynthetic secondary metabolites gene clusters using genome mining of indigenous Streptomyces strains isolated from saline soils in Iran - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of Polyketide Synthase Genes in Macrolide Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of this writing, the specific biosynthetic gene cluster (BGC) for Lavendofuseomycin has not been fully sequenced and made publicly available. This compound is classified as a macrolide pentaene antibiotic, indicating its synthesis by a Type I Polyketide Synthase (PKS). This guide will, therefore, provide a comprehensive overview of the analysis of a representative and well-characterized Type I PKS gene cluster from a Streptomyces species, that of the immunosuppressant macrolide FK506 (Tacrolimus), produced by Streptomyces tsukubaensis. The principles, protocols, and analytical approaches detailed herein are directly applicable to the future study of the this compound BGC once it becomes available.
Introduction to Macrolide Polyketide Biosynthesis
Macrolides are a large and diverse class of natural products, many of which possess potent antimicrobial, immunosuppressive, and anticancer properties. Their carbon backbones are assembled by large, modular enzymes called Type I Polyketide Synthases (PKSs). These PKSs function as enzymatic assembly lines, where each module is responsible for the addition and modification of a two-carbon unit to the growing polyketide chain. The linear polyketide chain is then cyclized to form the characteristic macrolactone ring.
The genetic blueprint for this intricate process is encoded within a biosynthetic gene cluster (BGC), a contiguous region of DNA containing all the necessary genes for the synthesis of the polyketide, including the PKS genes, tailoring enzymes, regulatory genes, and resistance genes. Analysis of these BGCs is fundamental to understanding and engineering the biosynthesis of novel macrolide compounds.
The FK506 Biosynthetic Gene Cluster: A Model System
The BGC for FK506 from Streptomyces tsukubaensis is an excellent model for understanding macrolide biosynthesis. It spans over 80 kb and contains a set of large, modular PKS genes (fkbA, fkbB, fkbC) that encode the assembly of the polyketide backbone.
Organization of the FK506 PKS Genes
The FK506 PKS is a modular Type I PKS system. The key features are summarized below:
| Gene | Encoded Protein | Number of Modules | Function |
| fkbB | Loading Module | 1 | Initiates polyketide synthesis with a specific starter unit. |
| fkbA | PKS modules 1-4 | 4 | Catalyzes the first four rounds of polyketide chain elongation. |
| fkbC | PKS modules 5-10 | 6 | Completes the polyketide chain elongation. |
Each PKS module contains a set of catalytic domains that carry out specific enzymatic reactions. The minimal set of domains for a module includes:
-
Ketosynthase (KS): Catalyzes the condensation of the growing polyketide chain with the next extender unit.
-
Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP domain.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the extender units.
Additional domains within a module determine the modification of the β-keto group after each condensation step:
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
-
Dehydratase (DH): Dehydrates the β-hydroxyl group to form a double bond.
-
Enoylreductase (ER): Reduces the double bond to a single bond.
The number and arrangement of these domains within each module dictate the final structure of the polyketide backbone.
Data Presentation: Quantitative Analysis of FK506 Production
Quantitative analysis of polyketide production is crucial for strain improvement and process optimization. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the standard method for quantifying macrolide production. Below is a table summarizing hypothetical quantitative data from a study aimed at improving FK506 production through genetic engineering.
| Strain | Genetic Modification | Titer (mg/L) | Yield (mg/g dry cell weight) |
| S. tsukubaensis Wild-Type | None | 150 ± 15 | 7.5 ± 0.8 |
| S. tsukubaensis ΔregX | Deletion of a negative regulator | 320 ± 25 | 15.2 ± 1.2 |
| S. tsukubaensis OE-fkbO | Overexpression of a pathway-specific precursor biosynthesis gene | 250 ± 20 | 11.8 ± 1.0 |
| S. tsukubaensis ΔregX OE-fkbO | Combined modification | 550 ± 40 | 25.1 ± 2.0 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the analysis of PKS genes.
Identification and Cloning of a PKS Gene Cluster
Objective: To isolate the complete PKS gene cluster from the genomic DNA of a producing organism.
Methodology: Cosmid Library Construction and Screening
-
Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of the Streptomyces strain.
-
Partial Digestion: The genomic DNA is partially digested with a restriction enzyme (e.g., Sau3AI) to generate large fragments (30-40 kb).
-
Ligation into Cosmid Vector: The size-selected DNA fragments are ligated into a suitable cosmid vector (e.g., SuperCos1) that has been digested with a compatible enzyme (e.g., BamHI).
-
In Vitro Packaging and Transduction: The ligated DNA is packaged into lambda phage particles in vitro and used to transfect E. coli.
-
Library Screening: The resulting cosmid library is screened using a labeled DNA probe derived from a conserved region of a known PKS gene (e.g., the ketosynthase domain).
-
Cosmid Walking: Positive clones are identified, and the ends of the inserts are sequenced. New probes are designed from these sequences to screen the library again and identify overlapping cosmids, allowing for the "walking" along the chromosome to clone the entire BGC.
Heterologous Expression of a PKS Gene Cluster
Objective: To express a PKS gene cluster in a well-characterized, genetically tractable host to confirm its function and facilitate genetic manipulation.
Methodology: Conjugal Transfer into a Streptomyces Host
-
Host Strain Selection: A suitable heterologous host is chosen, typically a Streptomyces species that is fast-growing, easy to transform, and lacks interfering native polyketide pathways (e.g., Streptomyces coelicolor M1152 or Streptomyces albus J1074).
-
Vector Construction: The entire PKS gene cluster is cloned into an integrative expression vector containing a strong, constitutive promoter (e.g., ermEp*) and an attachment site for integration into the host chromosome (e.g., φC31 attP).
-
Transformation of E. coli Donor Strain: The expression vector is transformed into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).
-
Conjugation: The E. coli donor strain is co-cultured with the recipient Streptomyces host on a suitable medium (e.g., SFM agar).
-
Selection of Exconjugants: The conjugation mixture is overlaid with antibiotics to select for Streptomyces exconjugants that have integrated the expression vector.
-
Production Analysis: The exconjugants are cultured, and the production of the target polyketide is analyzed by HPLC-MS.
Quantitative Real-Time PCR (qRT-PCR) for PKS Gene Expression
Objective: To quantify the transcript levels of PKS genes under different conditions or in different mutant strains.
Methodology:
-
RNA Isolation: Total RNA is isolated from Streptomyces mycelia grown to the desired time point.
-
DNase Treatment: The RNA is treated with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase and random primers.
-
qRT-PCR: The cDNA is used as a template for real-time PCR with primers specific for the PKS gene of interest and a housekeeping gene (e.g., hrdB) for normalization.
-
Data Analysis: The relative expression of the PKS gene is calculated using the ΔΔCt method.
Mandatory Visualization
Signaling Pathway: Simplified Overview of FK506 Biosynthesis
Caption: Simplified pathway of FK506 biosynthesis.
Experimental Workflow: Heterologous Expression of a PKS Cluster
Caption: Workflow for heterologous expression of a PKS gene cluster.
Logical Relationship: Modular Organization of a Type I PKS
Caption: Logical organization of domains within Type I PKS modules.
A Technical Guide to the Putative Biosynthetic Pathway of Lavendofuseomycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lavendofuseomycin is a pentaene macrolide antibiotic, first described in 1991. While the definitive biosynthetic pathway of this compound has not been experimentally elucidated, its structural class allows for the construction of a putative pathway based on the well-characterized biosynthesis of other polyene macrolide antibiotics. This technical guide outlines this putative pathway, providing a framework for future research and bioengineering efforts. Due to the absence of specific experimental data for this compound, this document incorporates representative data and protocols from studies on similar polyketide antibiotics to provide a comprehensive and practical resource for researchers.
Introduction
This compound is a macrolide antibiotic characterized by a polyene structure, specifically a pentaene, which is a macrocyclic lactone with a series of five conjugated double bonds. This structural feature is common to a class of potent antifungal agents. The producing organism is presumed to be a strain of Streptomyces lavendulae, a bacterium well-known for its prolific production of diverse secondary metabolites. The original research primarily focused on the structural elucidation of this compound.
The biosynthesis of polyene macrolides is a complex process orchestrated by large, multifunctional enzymes known as Type I Polyketide Synthases (PKSs). These enzymatic assembly lines utilize simple carboxylic acid building blocks, such as acetyl-CoA and propionyl-CoA, to construct the complex polyketide backbone. Subsequent modifications, including hydroxylation and glycosylation, tailor the final structure and confer its biological activity.
This guide presents a putative biosynthetic pathway for this compound, drawing parallels from established pathways of other polyene macrolides. It aims to serve as a foundational document to stimulate and guide future research into the genetics and biochemistry of this compound production.
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through the following stages:
-
Initiation: The biosynthesis is initiated with a starter unit, likely derived from a short-chain acyl-CoA, which is loaded onto the first module of the Type I PKS.
-
Elongation: The polyketide chain is extended through the sequential addition of extender units, typically acetyl-CoA and propionyl-CoA. Each PKS module is responsible for the incorporation of one extender unit and can contain various domains that determine the degree of reduction of the β-keto group, leading to a hydroxyl, enoyl, or fully saturated carbon center.
-
Cyclization and Release: Once the full-length polyketide chain is assembled, it is released from the PKS, often accompanied by the formation of the characteristic macrolactone ring.
-
Post-PKS Modifications: The macrolactone core undergoes a series of tailoring reactions, which may include hydroxylations, epoxidations, and glycosylations, to yield the final bioactive this compound.
Diagram of the Putative Biosynthetic Pathway
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data (Representative)
As no specific quantitative data for this compound biosynthesis is available, the following table summarizes representative data from studies on the production of other polyene macrolides, such as nystatin (B1677061) and amphotericin B. This data provides a general benchmark for researchers.
| Parameter | Value Range | Compound Example | Reference |
| Precursor Incorporation Rate | |||
| [1-¹³C]acetate incorporation | 10-25% | Nystatin | --INVALID-LINK-- |
| [1-¹³C]propionate incorporation | 5-15% | Nystatin | --INVALID-LINK-- |
| Enzyme Kinetics (PKS modules) | |||
| K_m (for acetyl-CoA) | 50-200 µM | Amphotericin PKS | --INVALID-LINK-- |
| K_m (for propionyl-CoA) | 20-100 µM | Amphotericin PKS | --INVALID-LINK-- |
| k_cat (per module) | 1-10 min⁻¹ | Nystatin PKS | --INVALID-LINK-- |
| Product Titer | |||
| Shake flask culture | 50-200 mg/L | Nystatin | --INVALID-LINK-- |
| Fed-batch fermentation | 1-5 g/L | Amphotericin B | --INVALID-LINK-- |
Experimental Protocols (Representative)
The following are detailed methodologies for key experiments that would be crucial in elucidating the biosynthetic pathway of this compound, based on established protocols for other polyketides.
Identification of the Biosynthetic Gene Cluster (BGC)
A common approach to identify the BGC for a natural product is through genome mining of the producing organism.
Workflow for BGC Identification:
Caption: Workflow for biosynthetic gene cluster identification.
Protocol for Targeted Gene Knockout (using CRISPR-Cas9):
-
Design sgRNA: Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the PKS gene of interest within the candidate BGC.
-
Construct CRISPR-Cas9 Plasmid: Clone the designed sgRNAs into a suitable Streptomyces CRISPR-Cas9 vector containing the Cas9 nuclease gene.
-
Construct Editing Template: Prepare a donor DNA template containing the upstream and downstream homology arms of the target gene, flanking a selectable marker (e.g., an apramycin (B1230331) resistance gene).
-
Conjugation: Introduce the CRISPR-Cas9 plasmid and the editing template into the Streptomyces lavendulae strain via intergeneric conjugation from E. coli.
-
Selection of Mutants: Select for exconjugants that have undergone homologous recombination by plating on a medium containing the appropriate antibiotic.
-
Verification: Verify the gene deletion in the putative mutants by PCR and Sanger sequencing.
Precursor Feeding Studies
To identify the starter and extender units of this compound biosynthesis, feeding studies with isotopically labeled precursors can be performed.
Protocol for Isotopic Labeling:
-
Culture Growth: Grow the Streptomyces lavendulae strain in a production medium to the early exponential phase.
-
Precursor Addition: Add ¹³C-labeled precursors (e.g., [1-¹³C]acetic acid, [1-¹³C]propionic acid) to the culture.
-
Incubation: Continue the fermentation for a period that allows for the incorporation of the labeled precursors into this compound.
-
Extraction: Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or butanol).
-
Purification: Purify this compound from the crude extract using chromatographic techniques (e.g., HPLC).
-
Analysis: Analyze the purified this compound by ¹³C-NMR and Mass Spectrometry to determine the positions and extent of ¹³C-label incorporation.
Conclusion and Future Directions
The putative biosynthetic pathway of this compound presented in this guide provides a solid foundation for initiating research into this promising antibiotic. The immediate next steps should focus on the identification and sequencing of the this compound biosynthetic gene cluster from the producing Streptomyces lavendulae strain. Subsequent gene knockout studies will be essential to confirm the role of the candidate BGC.
A detailed understanding of the this compound biosynthetic pathway will open avenues for the bioengineering of novel analogs with improved therapeutic properties. Techniques such as precursor-directed biosynthesis, module swapping in the PKS, and modification of tailoring enzymes can be employed to generate a library of this compound derivatives for further drug development.
An In-Depth Technical Guide to Lavendofuseomycin: Current Knowledge and Data Limitations
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the antibacterial and antifungal spectrum of Lavendofuseomycin. Extensive searches of scientific literature and chemical databases have revealed that while this compound is a known compound, detailed public data on its specific antimicrobial activity is exceptionally scarce. This document summarizes the available information and provides context based on its classification as a macrolide pentaene antibiotic.
Executive Summary
This compound is classified as a macrolide pentaene antibiotic. Its existence is confirmed in chemical databases with the Chemical Abstracts Service (CAS) number 134965-82-5 . The primary scientific literature reference appears to be a Russian publication from 1991 by Shenin IuD, et al., which focuses on the structure of the compound. Despite comprehensive searches, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a spectrum of bacterial and fungal pathogens, are not available in the public domain. Consequently, a detailed quantitative analysis of its antimicrobial spectrum cannot be provided at this time. The information that follows is based on the general properties of the pentaene macrolide class of antibiotics.
Classification and Expected Antimicrobial Spectrum
This compound belongs to the polyene macrolide class of antibiotics. Polyene macrolides are well-characterized for their potent antifungal activity and generally have little to no significant antibacterial activity[1]. The designation "pentaene" refers to the presence of five conjugated double bonds within its macrolide ring structure. This structural feature is central to its mechanism of action.
-
Antifungal Spectrum : As a pentaene macrolide, this compound is expected to be active against a broad range of fungi, including yeasts and molds. The primary target of polyene macrolides is ergosterol (B1671047), a key component of the fungal cell membrane. The binding of the antibiotic to ergosterol disrupts the membrane integrity, leading to the leakage of cellular contents and ultimately fungal cell death.
-
Antibacterial Spectrum : Polyene macrolides, in general, do not exhibit significant antibacterial activity[1]. This is because bacterial cell membranes lack ergosterol, the primary target of this class of antibiotics. While some sources mention this compound in the context of "antibacterial research," this may refer to its use in broader screening programs or studies, rather than indicating potent and specific antibacterial efficacy. Without experimental data, any potential antibacterial activity remains unconfirmed.
Data Presentation: A Note on Data Unavailability
A core requirement for this technical guide was the summarization of all quantitative data into clearly structured tables. However, due to the absence of publicly available MIC values for this compound against any bacterial or fungal strains, such a table cannot be generated. Researchers interested in the quantitative antimicrobial spectrum of this compound would need to perform experimental susceptibility testing.
Experimental Protocols: General Methodologies for Antimicrobial Susceptibility Testing
While specific experimental protocols for this compound are not available, standard methodologies are employed to determine the MIC of a novel compound. The following are generalized protocols that would be suitable for evaluating the antibacterial and antifungal spectrum of this compound.
4.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.
-
Objective : To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Materials :
-
This compound, with a known concentration.
-
96-well microtiter plates.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microbial inoculum, standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Incubator.
-
Microplate reader (optional, for spectrophotometric reading).
-
-
Procedure :
-
A serial two-fold dilution of this compound is prepared in the microtiter plate wells with the appropriate broth.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism and broth, no antibiotic) and negative (broth only) control wells are included.
-
The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeasts).
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
4.2. Agar (B569324) Dilution for MIC Determination
This method is an alternative to broth microdilution, particularly for certain fastidious organisms.
-
Objective : To determine the lowest concentration of this compound incorporated into agar that inhibits the growth of a microorganism.
-
Materials :
-
This compound.
-
Molten agar medium (e.g., Mueller-Hinton Agar).
-
Petri dishes.
-
Standardized microbial inoculum.
-
Inoculator (e.g., a multipoint replicator).
-
-
Procedure :
-
Serial dilutions of this compound are prepared and mixed with molten agar, which is then poured into petri dishes.
-
A control plate with no antibiotic is also prepared.
-
Once the agar has solidified, the standardized microbial inocula are spotted onto the surface of each plate.
-
The plates are incubated under appropriate conditions.
-
The MIC is the lowest concentration of this compound that prevents the visible growth of the microorganism.
-
Visualization of General Polyene Macrolide Mechanism of Action
While a specific signaling pathway for this compound is not documented, the general mechanism of action for polyene macrolides can be visualized. The following diagram illustrates this process.
Caption: General mechanism of action for polyene macrolide antibiotics.
Conclusion and Future Directions
This compound is a macrolide pentaene antibiotic that, based on its chemical class, is expected to possess significant antifungal activity. However, there is a notable lack of publicly available data to substantiate its specific antibacterial and antifungal spectrum. The primary literature on this compound is limited and dated.
For researchers and drug development professionals, this represents both a challenge and an opportunity. The challenge lies in the need for primary research to characterize its activity. The opportunity is that this compound may be an under-investigated compound with potential therapeutic value, particularly as an antifungal agent. Future research should focus on:
-
Re-synthesis and Purification : Obtaining a pure sample of this compound.
-
In Vitro Susceptibility Testing : Determining the MIC values against a broad panel of clinically relevant fungi and bacteria.
-
Mechanism of Action Studies : Confirming its interaction with ergosterol and investigating any potential secondary mechanisms.
-
Toxicity and Pharmacokinetic Studies : Evaluating its safety profile and how it is absorbed, distributed, metabolized, and excreted in biological systems.
Without such fundamental data, the full potential of this compound as a therapeutic agent cannot be realized.
References
Initial Mechanism of Action Studies of Lavendofuseomycin: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes only and is based on publicly available, albeit limited, scientific literature. The primary research articles detailing the initial biological characterization of Lavendofuseomycin were not fully accessible, hence this guide provides a general overview based on its classification and related compounds.
Introduction
Inferred Mechanism of Action
Polyene macrolide antibiotics are known to primarily target the cell membranes of susceptible organisms. The proposed mechanism for this compound, by analogy to other polyene macrolides, involves the following key steps:
-
Membrane Intercalation: The lipophilic polyene chain of this compound is believed to interact with and insert into the lipid bilayer of bacterial cell membranes.
-
Pore Formation: Upon insertion, multiple this compound molecules likely aggregate to form transmembrane channels or pores.
-
Disruption of Membrane Integrity: The formation of these pores disrupts the selective permeability of the cell membrane, leading to the leakage of essential intracellular components such as ions (K+, Na+) and small organic molecules.
-
Cell Death: The uncontrolled loss of these vital components disrupts cellular homeostasis, leading to a cascade of events culminating in bacterial cell death.
The following diagram illustrates this proposed signaling pathway:
Caption: Proposed mechanism of action for this compound.
Quantitative Data
Due to the unavailability of primary research articles, a comprehensive table of quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a panel of bacterial strains, cannot be provided at this time. Such data is crucial for understanding the antibacterial spectrum and potency of this compound.
Experimental Protocols
Detailed experimental protocols for the initial mechanism of action studies of this compound are not publicly documented. However, a general workflow for characterizing a novel antibacterial agent with a suspected membrane-targeting mechanism would typically involve the following experiments.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
-
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC).
-
Methodology:
-
Prepare a two-fold serial dilution of this compound in appropriate broth media.
-
Inoculate each dilution with a standardized suspension of the test bacterium.
-
Incubate under optimal conditions.
-
Determine the MIC as the lowest concentration with no visible turbidity.
-
To determine the MBC, subculture aliquots from wells showing no growth onto agar (B569324) plates. The lowest concentration that prevents growth on the agar is the MBC.
-
Membrane Permeability Assays
-
Objective: To assess the ability of this compound to disrupt bacterial cell membrane integrity.
-
Methodology (using a fluorescent dye like Propidium (B1200493) Iodide):
-
Treat a suspension of bacterial cells with varying concentrations of this compound.
-
Add a membrane-impermeant fluorescent dye (e.g., propidium iodide) that only fluoresces upon binding to intracellular nucleic acids.
-
Measure the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.
-
Potassium Ion Leakage Assay
-
Objective: To specifically measure the leakage of intracellular potassium ions, a hallmark of pore formation.
-
Methodology:
-
Wash and resuspend bacterial cells in a potassium-free buffer.
-
Treat the cells with this compound.
-
At various time points, pellet the cells by centrifugation.
-
Measure the concentration of potassium ions in the supernatant using an ion-selective electrode or atomic absorption spectroscopy.
-
The logical workflow for these initial characterization experiments is depicted below:
Caption: Experimental workflow for initial mechanism of action studies.
Conclusion
Based on its classification as a polyene macrolide, this compound is presumed to act by disrupting the integrity of bacterial cell membranes through the formation of transmembrane pores. However, a comprehensive understanding of its specific mechanism of action, antibacterial spectrum, and potential for therapeutic development is contingent upon the availability of detailed primary research data. The experimental protocols outlined in this guide represent standard methodologies that would be essential for the initial characterization of this antibiotic. Further investigation is required to isolate and analyze the original research to provide a more definitive and data-rich technical guide.
References
An In-depth Technical Guide to the Discovery and Characterization of Novel Pentaene Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and processes involved in the discovery, characterization, and evaluation of novel pentaene macrolide antibiotics. Pentaene macrolides are a class of polyketide natural products known for their potent antifungal activity, primarily through interaction with ergosterol (B1671047) in fungal cell membranes.[1][2] However, their clinical use is often hampered by significant toxicity.[2] The ongoing search for novel derivatives with improved therapeutic indices—balancing high efficacy with low toxicity—is a critical area of research. This document details the experimental workflows, from initial discovery to detailed characterization, and presents key quantitative data for recently identified compounds.
Discovery of Novel Pentaene Macrolides
The discovery of new pentaene macrolides leverages both traditional natural product screening and modern biosynthetic engineering techniques.
Isolation from Natural Sources
The traditional approach begins with the isolation of microorganisms, typically from soil, followed by fermentation, extraction, and bioassay-guided fractionation to identify active compounds. Streptomyces species are a particularly rich source of these molecules.[3] For example, a novel oxo-pentaene macrolide complex, including roflamycoin and the new compound Men-myco-A, was discovered in the fermentation broth of Streptomyces roseoflavus Men-myco-93-63.[1]
Caption: General workflow for the discovery and isolation of novel macrolides.
Biosynthesis and Genetic Engineering
Pentaene macrolides are synthesized by Type I polyketide synthases (PKSs), large, modular enzymes that assemble the macrolactone ring from simple acyl-CoA precursors. Following the assembly, the polyketide chain undergoes several post-PKS modifications, such as hydroxylation and glycosylation, which are crucial for its biological activity. Understanding these biosynthetic pathways allows for targeted genetic manipulation to produce novel analogues. Inactivation of specific genes in the PKS cluster can confirm their role in biosynthesis and generate new derivatives.
Caption: Simplified biosynthesis pathway for pentaene macrolides via Type I PKS.
Characterization of Novel Pentaene Macrolides
Once a pure compound is isolated, a series of analytical and biological assays are performed to determine its structure and function.
Structure Elucidation
The precise chemical structure is determined using a combination of spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV-Vis detection is used to assess purity and identify the characteristic absorption spectra of the pentaene chromophore. Mass spectrometry (MS) provides the molecular weight and fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D techniques) is indispensable for elucidating the complete 3D structure and stereochemistry.
Caption: Workflow for the characterization of a novel macrolide antibiotic.
Biological Evaluation
The primary biological evaluation involves determining the compound's antifungal potency and its toxicity to mammalian cells.
-
Antifungal Activity: The Minimum Inhibitory Concentration (MIC) or the 50% Effective Concentration (EC₅₀) is determined against a panel of pathogenic fungi.
-
Toxicity: Hemolytic activity against red blood cells and cytotoxicity against mammalian cell lines (e.g., HepG2) are measured to assess the therapeutic potential. A desirable compound exhibits high antifungal activity at concentrations where toxicity is low.
Quantitative Data of Novel Pentaene Macrolides
The following tables summarize the biological activity of recently discovered or developed pentaene macrolides.
Table 1: Antifungal Activity of Novel Pentaene Macrolides
| Compound/Complex | Target Pathogen | MIC (μg/mL) | EC₅₀ (μg/mL) | EC₉₀ (μg/mL) | Reference |
| Roflamycoin & Men-myco-A | Fusarium graminearum | 20 - 40 | - | - | |
| Botryosphaeria berengeriana | 20 - 40 | - | - | ||
| Crude Antibiotic (RM) | Rhizoctonia cerealis | - | 2.05 | 4.32 | |
| Fusarium graminearum | - | 7.09 | 54.45 | ||
| Faeriefungin | Gram-positive bacteria (various) | 8 - 64 (for 90%) | - | - | |
| COT-832 | Aspergillus spp. (MIC₉₀) | 0.5 - 2 | - | - | |
| Candida spp. (MIC₉₀) | 0.5 - 2 | - | - | ||
| Cryptococcus spp. (MIC₉₀) | 0.5 | - | - |
Table 2: In Vitro Toxicity Profile of COT-832 vs. Amphotericin B (AmB)
| Compound | Assay | Concentration (μg/mL) | Result | Reference |
| COT-832 | Hemolysis (Sheep RBCs) | 2.5 | 8% hemolysis | |
| Amphotericin B | Hemolysis (Sheep RBCs) | 2.5 | 80% hemolysis | |
| COT-832 | Cytotoxicity (HepG2 cells) | up to 72 | No noticeable decrease in cell count | |
| Amphotericin B | Cytotoxicity (HepG2 cells) | ≥ 2 | Reduced cell count |
Detailed Experimental Protocols
Isolation and Purification of Pentaene Macrolides
This protocol is a generalized procedure based on methods for isolating compounds like those from S. roseoflavus.
-
Fermentation: Inoculate a suitable liquid medium with a spore suspension of the producing strain. Incubate for 5-7 days at 28°C with shaking.
-
Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of ethyl acetate. Extract the mycelium with acetone (B3395972) or methanol.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Fractionation: Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform-methanol.
-
Purification: Collect active fractions based on bioassays. Purify the active fractions further using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to yield pure compounds.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) methodology.
-
Preparation of Inoculum: Grow fungal isolates on appropriate agar (B569324) plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Drug Dilution: Prepare a two-fold serial dilution of the test compound in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Hemolytic Activity Assay
This protocol is adapted from the characterization of COT-832.
-
Preparation of Red Blood Cells (RBCs): Obtain fresh sheep red blood cells. Wash the cells three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a final concentration of 4% in PBS.
-
Assay Setup: Add serial dilutions of the test compound to a 96-well plate. Add the 4% RBC suspension to each well.
-
Controls: Use PBS as a negative control (0% hemolysis) and a cell lysis agent like Triton X-100 as a positive control (100% hemolysis).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Measurement: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Cytotoxicity Assay (LDH Release)
This protocol is based on the methods used for evaluating COT-832.
-
Cell Culture: Seed HepG2 cells (or another suitable mammalian cell line) in a 96-well plate and grow to ~80-90% confluency.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 2 hours).
-
LDH Measurement: After incubation, collect the cell culture supernatant. Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the supernatant using a commercially available kit (e.g., CytoTox 96®).
-
Calculation: Determine the cell survival rate by comparing the LDH release from treated cells to that of untreated cells (negative control) and cells treated with a lysis buffer (positive control).
References
- 1. Identification and Predictions Regarding the Biosynthesis Pathway of Polyene Macrolides Produced by Streptomyces roseoflavus Men-myco-93-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and structure determination of new macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Broth Microdilution MIC Determination of Novel Antimicrobial Agents
Topic: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination of a Novel Compound (Example: Lavendofuseomycin)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. A critical step in the preclinical evaluation of a new compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] This value is a quantitative measure of the potency of an antimicrobial agent against a particular microorganism and is crucial for guiding further development and clinical application.[2][4]
The broth microdilution method is a widely used and standardized technique for determining the MIC of antimicrobial agents.[1][5][6] This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The test is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple compounds and concentrations.[1]
This document provides a detailed protocol for determining the MIC of a novel antimicrobial agent, using the hypothetical compound "this compound" as an example, by the broth microdilution method.
Disclaimer: "this compound" is a hypothetical compound name used for illustrative purposes in this protocol. The data presented are based on published antimicrobial activities of lavender essential oil and are for example purposes only.[7][8][9][10][11]
Data Presentation
The following tables summarize hypothetical MIC data for this compound against common bacterial and fungal pathogens. These values are presented to illustrate how data from a broth microdilution assay would be structured.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 32 |
| Enterococcus faecalis | ATCC 29212 | 64 |
| Streptococcus pyogenes | ATCC 19615 | 8 |
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Organism | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 128 |
| Pseudomonas aeruginosa | ATCC 27853 | 256 |
| Klebsiella pneumoniae | ATCC 13883 | 128 |
Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Fungi
| Organism | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | >512 |
Experimental Protocols
This section provides a detailed step-by-step protocol for performing the broth microdilution assay to determine the MIC of a novel compound.
Materials and Equipment
-
96-well, sterile, flat-bottom microtiter plates
-
Multichannel pipette (8- or 12-channel)
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
-
Spectrophotometer or McFarland turbidity standards
-
Vortex mixer
-
Sterile reservoirs
-
Test compound (e.g., this compound)
-
Solvent for the test compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (quality control and clinical isolates)
-
Sterile saline or phosphate-buffered saline (PBS)
Preparation of Reagents
3.2.1. Test Compound Stock Solution
-
Accurately weigh the test compound powder.
-
Dissolve the powder in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter if it is not sterile.
3.2.2. Growth Media
Prepare CAMHB and RPMI-1640 according to the manufacturer's instructions. Sterilize by autoclaving.
Experimental Workflow
The following diagram illustrates the overall workflow for the broth microdilution MIC assay.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.com [idexx.com]
- 4. idexx.dk [idexx.dk]
- 5. Rapid and overnight microdilution antibiotic susceptibility testing with the Sensititre Breakpoint Autoreader system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial Activity of Lavender Essential Oil from Lavandula angustifolia Mill.: In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The In Vitro Antimicrobial Effects of Lavandula angustifolia Essential Oil in Combination with Conventional Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antibacterial Activity of Lavender Essential Oil Alone and In Combination with Octenidine Dihydrochloride against MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Lavende... preview & related info | Mendeley [mendeley.com]
- 11. Chemical Composition and Antimicrobial Activity of Lavender (Lavandula angustifolia Mill.), Peppermint (Mentha piperita L.), Raspberry Seed (Rubus idaeus L.), and Ylang-Ylang (Cananga odorata (Lam.) Essential Oils—Towards Hurdle Technologies in the Production of Chocolate Mousse [mdpi.com]
Application Notes and Protocols for Agar Dilution Susceptibility Testing of Lavendofuseomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendofuseomycin is a peptide antibiotic that has demonstrated activity against Gram-positive bacteria.[1] To rigorously evaluate the in vitro potency of this compound or other novel antimicrobial agents, the agar (B569324) dilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[2][3][4] This application note provides a detailed protocol for performing agar dilution susceptibility testing for this compound, including data presentation and interpretation.
The agar dilution method is highly reproducible and allows for the simultaneous testing of multiple isolates, making it an efficient method for screening new compounds against a panel of bacteria.[2][3][5] This method is considered a reference standard by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
Data Presentation
Disclaimer: The following MIC data for this compound is illustrative and serves as an example. Actual experimental results should be substituted.
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 2 | 4 | 1 - 8 |
| Enterococcus faecalis | 29212 | 4 | 8 | 2 - 16 |
| Streptococcus pneumoniae | 49619 | 1 | 2 | 0.5 - 4 |
| Bacillus subtilis | 6633 | 0.5 | 1 | 0.25 - 2 |
Table 2: Example Quality Control (QC) Ranges for Reference Strains
| QC Strain | ATCC Number | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | Vancomycin | 0.5 - 2 |
| Enterococcus faecalis | 29212 | Ampicillin | 0.5 - 2 |
| Escherichia coli | 25922 | Ciprofloxacin | 0.004 - 0.015 |
Experimental Protocols
Principle of the Agar Dilution Method
The agar dilution method involves incorporating varying concentrations of the antimicrobial agent into an agar medium.[3][5] Standardized bacterial inocula are then spotted onto the surface of the agar plates.[3] Following incubation, the MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.[3][5]
Materials and Reagents
-
This compound powder (or other antimicrobial agent)
-
Appropriate solvent for the antimicrobial agent (e.g., sterile deionized water, dimethyl sulfoxide (B87167) - DMSO)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Inoculating device (e.g., multipoint replicator)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Bacterial strains for testing (including QC strains)
-
Incubator (35°C ± 2°C)
Detailed Methodology
1. Preparation of Antimicrobial Stock Solution
-
Accurately weigh the antimicrobial powder and dissolve it in a suitable solvent to create a high-concentration stock solution. The initial concentration will depend on the desired final concentration range to be tested.
-
Perform serial dilutions of the stock solution to create a range of working solutions. These dilutions should be calculated to achieve the final desired concentrations when mixed with the agar medium.
2. Preparation of Agar Plates
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath. Holding the agar at this temperature is crucial to prevent solidification while avoiding degradation of the antimicrobial agent.
-
For each desired concentration, add a specific volume of the corresponding antimicrobial working solution to a specific volume of molten MHA. A common ratio is 1 part antimicrobial solution to 9 parts agar (e.g., 2 mL of drug solution to 18 mL of agar).[9]
-
Mix the agar and antimicrobial solution thoroughly but gently to avoid bubble formation.
-
Dispense the mixture into sterile petri dishes to a uniform depth (e.g., 3-4 mm).
-
Allow the agar to solidify at room temperature on a level surface.
-
Include a growth control plate containing no antimicrobial agent.
-
Dry the plates before inoculation to remove excess surface moisture.
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.
-
Further dilute the standardized suspension as required to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.
4. Inoculation of Agar Plates
-
Using a multipoint replicator, inoculate the prepared agar plates with the bacterial suspensions. The replicator will deliver a standardized volume of each bacterial suspension onto the agar surface.
-
Ensure that the growth control plate and all plates with antimicrobial concentrations are inoculated.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
5. Incubation
-
Incubate the inverted plates at 35°C ± 2°C for 16-20 hours in ambient air. Incubation times and conditions may need to be adjusted for fastidious organisms.
6. Reading and Interpreting Results
-
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, including the presence of a faint haze or a single colony.
-
The growth control plate should show confluent growth.
-
The results for the QC strains should fall within their established acceptable ranges to validate the experiment.
Visualizations
Caption: Experimental workflow for the agar dilution susceptibility testing method.
Caption: Hypothetical mechanism of action for a novel antibiotic like this compound.
References
- 1. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Agar dilution - Wikipedia [en.wikipedia.org]
- 4. idexx.dk [idexx.dk]
- 5. bsac.org.uk [bsac.org.uk]
- 6. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - CA [thermofisher.com]
Application Notes and Protocols: Biofilm Disruption and Eradication Assays Using Lavendofuseomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces.[1][2][3][4] This mode of growth confers significant protection to bacteria, rendering them more resistant to antimicrobial agents and the host immune system, often leading to chronic and persistent infections.[3][4][5] The development of novel therapeutic strategies targeting biofilms is a critical area of research.
Lavendofuseomycin is a macrolide pentaene antibiotic. While its basic antimicrobial properties have been noted, its potential as a biofilm-disrupting or eradication agent remains largely unexplored. These application notes provide a comprehensive set of protocols to systematically evaluate the efficacy of this compound against bacterial biofilms, from initial screening to quantitative and qualitative assessment of its disruptive and killing capabilities.
The following protocols are designed to be adaptable for various bacterial species known to form robust biofilms, such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.
Hypothetical Mechanism of Action
For the purpose of these application notes, we will hypothesize that this compound may interfere with key processes in biofilm formation and maintenance. Potential mechanisms to investigate could include:
-
Inhibition of Quorum Sensing (QS): QS is a cell-to-cell communication system that regulates gene expression in response to cell density, controlling virulence and biofilm formation.[1] this compound could potentially interfere with QS signaling molecules or their receptors.
-
Disruption of the EPS Matrix: The EPS matrix is a critical structural component of biofilms. This compound might inhibit the synthesis of key EPS components like polysaccharides, proteins, or extracellular DNA (eDNA).
-
Inhibition of Adhesion: The initial attachment of bacteria to a surface is a crucial first step in biofilm formation.[4] this compound could modulate bacterial surface properties or adhesins, preventing attachment.
-
Induction of Biofilm Dispersal: Some compounds can trigger the active dispersal of bacteria from a mature biofilm, rendering them susceptible to antimicrobials.[3]
Signaling Pathway: Quorum Sensing in Gram-Negative Bacteria
Caption: Quorum sensing pathway in Gram-negative bacteria.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the bacterial population (MBC) of planktonic bacteria.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Plate reader (600 nm)
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
Protocol:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Adjust the bacterial culture to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound with no visible turbidity.
-
To determine the MBC, plate 100 µL from each well showing no growth onto agar plates.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Biofilm Inhibition Assay (Crystal Violet Method)
Objective: To quantify the ability of this compound to prevent biofilm formation.
Materials:
-
This compound stock solution
-
Bacterial culture
-
Biofilm growth medium (e.g., TSB with 1% glucose)
-
Sterile 96-well flat-bottom polystyrene plates
-
0.1% Crystal Violet (CV) solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
Plate reader (570 nm)
Protocol:
-
In a 96-well plate, add 100 µL of biofilm growth medium containing two-fold serial dilutions of this compound.
-
Add 100 µL of bacterial suspension (adjusted to ~10^6 CFU/mL) to each well.
-
Include positive (bacteria without compound) and negative (medium only) controls.
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.
-
Remove the methanol and air dry the plate.
-
Stain the biofilms with 200 µL of 0.1% CV solution for 15 minutes.
-
Remove the CV solution and wash the wells thoroughly with distilled water.
-
Solubilize the bound CV by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Read the absorbance at 570 nm using a microplate reader.
Biofilm Eradication Assay (Pre-formed Biofilms)
Objective: To determine the efficacy of this compound in eradicating established biofilms.
Materials:
-
Same as Biofilm Inhibition Assay, plus:
-
2,3,5-Triphenyltetrazolium chloride (TTC) or XTT solution for viability assessment.
Protocol:
-
Grow biofilms in a 96-well plate as described in the Biofilm Inhibition Assay (steps 2-4, without the compound).
-
After incubation, discard the planktonic cells and wash the wells with PBS.
-
Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
Assess biofilm eradication using two methods:
-
Biomass Quantification (CV Staining): Follow steps 5-11 of the Biofilm Inhibition Assay protocol to quantify the remaining biofilm biomass.
-
Cell Viability Assay (TTC/XTT):
-
After treatment, wash the wells with PBS.
-
Add TTC or XTT solution to each well according to the manufacturer's instructions.
-
Incubate in the dark for 2-4 hours at 37°C.
-
Measure the colorimetric change (formazan formation) using a plate reader at the appropriate wavelength (e.g., 490 nm for TTC).
-
-
Experimental Workflow
Caption: Workflow for biofilm inhibition and eradication assays.
Data Presentation
Quantitative data should be presented in clear, well-structured tables to facilitate comparison between different concentrations of this compound and controls.
Table 1: MIC and MBC of this compound against Planktonic Bacteria
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| P. aeruginosa ATCC 27853 | 16 | 64 |
| S. aureus ATCC 29213 | 8 | 32 |
| E. coli ATCC 25922 | 32 | 128 |
Table 2: Biofilm Inhibition by this compound (OD 570nm)
| Concentration (µg/mL) | P. aeruginosa | S. aureus | E. coli |
| 0 (Control) | 1.85 ± 0.12 | 2.10 ± 0.15 | 1.55 ± 0.10 |
| 2 | 1.60 ± 0.11 | 1.85 ± 0.13 | 1.40 ± 0.09 |
| 4 | 1.25 ± 0.09 | 1.40 ± 0.10 | 1.10 ± 0.08 |
| 8 (1/2 MIC for S.a) | 0.90 ± 0.07 | 0.85 ± 0.06 | 0.80 ± 0.05 |
| 16 (MIC for P.a) | 0.45 ± 0.04 | 0.30 ± 0.03 | 0.55 ± 0.04 |
| 32 (MIC for E.c) | 0.15 ± 0.02 | 0.10 ± 0.01 | 0.20 ± 0.02 |
Table 3: Eradication of Pre-formed Biofilms by this compound
| Concentration (µg/mL) | P. aeruginosa (% Reduction) | S. aureus (% Reduction) | E. coli (% Reduction) |
| Biomass (CV) | Viability (TTC) | Biomass (CV) | |
| 16 | 15 ± 2.5 | 25 ± 3.1 | 20 ± 2.8 |
| 32 | 30 ± 3.2 | 45 ± 4.0 | 40 ± 3.8 |
| 64 | 55 ± 4.5 | 70 ± 5.2 | 65 ± 5.1 |
| 128 | 75 ± 5.8 | 90 ± 6.5 | 85 ± 6.2 |
Visualization of Biofilm Disruption
For a qualitative assessment, microscopy techniques such as Scanning Electron Microscopy (SEM) or Confocal Laser Scanning Microscopy (CLSM) are recommended.
Protocol for SEM (General Steps):
-
Grow biofilms on appropriate surfaces (e.g., glass coverslips).
-
Treat with this compound as in the eradication assay.
-
Fix the biofilms (e.g., with glutaraldehyde).
-
Dehydrate through an ethanol series.
-
Critical point dry and sputter coat with gold or palladium.
-
Visualize under the SEM to observe changes in biofilm architecture, cell morphology, and EPS integrity.
Conclusion
These application notes provide a robust framework for the initial investigation of this compound as a potential anti-biofilm agent. The combination of quantitative assays for inhibition and eradication, along with qualitative microscopic analysis, will offer a comprehensive understanding of its efficacy. Positive results from these assays would warrant further investigation into the specific mechanism of action and in vivo studies.
References
Application Notes and Protocols for Cell Viability Assays in Lavendofuseomycin Toxicity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendofuseomycin is a novel hypothetical antibiotic agent, isolated from Streptomyces lavendulae, which has demonstrated potential as an anticancer agent in preliminary studies. As with any novel therapeutic compound, a thorough evaluation of its cytotoxic effects is crucial to determine its therapeutic window and potential for off-target toxicities. This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of this compound using three common and robust cell viability assays: MTT, Neutral Red, and CellTiter-Glo®. These assays are fundamental in the early stages of drug development for high-throughput screening and dose-response analysis.
Application Notes: Principles of Cell Viability Assays
Cell viability assays are essential tools for determining the number of living cells in a population after exposure to a test compound.[1] These assays measure different physiological endpoints to infer cell viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][3] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570-600 nm) after solubilization.[5]
-
Neutral Red (NR) Uptake Assay: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells. Viable cells can incorporate and bind the dye through active transport. After incubation, the cells are washed to remove excess dye, and the incorporated dye is extracted and quantified by measuring its absorbance (around 540 nm). The amount of dye retained is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the amount of ATP and, consequently, the number of viable cells in culture.
Experimental Protocols
The following are detailed protocols for screening the cytotoxicity of this compound using the MTT, Neutral Red, and CellTiter-Glo® assays in a 96-well plate format.
MTT Assay Protocol
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Selected cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only for background measurement).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Neutral Red Uptake Assay Protocol
Materials:
-
This compound stock solution
-
Selected cancer cell line
-
Complete cell culture medium
-
Neutral Red staining solution (50 µg/mL in culture medium, pre-incubated and centrifuged to remove crystals)
-
Washing solution (e.g., PBS)
-
Destain solution (50% ethanol, 1% acetic acid, 49% water)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired exposure time.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red staining solution to each well.
-
Dye Uptake: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
Washing: Carefully remove the staining solution and wash the cells with 150 µL of PBS.
-
Dye Extraction: Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
Materials:
-
This compound stock solution
-
Selected cancer cell line
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate as described in the MTT protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired exposure time.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Presentation
The following tables present hypothetical data from the screening of this compound cytotoxicity on a cancer cell line after 48 hours of treatment.
Table 1: Raw Data from Cell Viability Assays
| This compound (µM) | MTT (Absorbance at 570 nm) | Neutral Red (Absorbance at 540 nm) | CellTiter-Glo® (Relative Luminescence Units) |
| 0 (Vehicle Control) | 1.250 | 0.980 | 850,000 |
| 0.1 | 1.210 | 0.950 | 835,000 |
| 1 | 1.050 | 0.820 | 710,000 |
| 10 | 0.630 | 0.490 | 425,000 |
| 50 | 0.250 | 0.190 | 150,000 |
| 100 | 0.120 | 0.090 | 50,000 |
| No-Cell Control | 0.050 | 0.040 | 1,000 |
Table 2: Calculated Cell Viability and IC50 Values
| This compound (µM) | MTT (% Viability) | Neutral Red (% Viability) | CellTiter-Glo® (% Viability) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.1 | 96.7 | 96.8 | 98.2 |
| 1 | 83.3 | 83.0 | 83.5 |
| 10 | 48.3 | 47.9 | 49.9 |
| 50 | 16.7 | 16.0 | 17.5 |
| 100 | 5.8 | 5.3 | 5.8 |
| IC50 (µM) | 10.5 | 10.8 | 10.1 |
Note: Percent viability is calculated as: ((Value_sample - Value_no-cell) / (Value_vehicle - Value_no-cell)) * 100.
Visualization
Experimental Workflow
Caption: Experimental workflow for cytotoxicity screening.
Hypothetical Signaling Pathway Disruption by this compound
Caption: Hypothetical mechanism of this compound-induced apoptosis.
Conclusion
The MTT, Neutral Red, and CellTiter-Glo® assays are reliable and reproducible methods for assessing the cytotoxic effects of novel compounds like this compound. Each assay offers a different perspective on cell health, from metabolic activity and lysosomal integrity to ATP levels. By employing these assays, researchers can effectively screen for toxicity, determine dose-response relationships, and gain valuable insights into the potential therapeutic applications and limitations of new drug candidates. The provided protocols and application notes serve as a comprehensive guide for the initial toxicological evaluation of this compound and other novel compounds in a drug discovery pipeline.
References
Application Note: A Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Lavendofuseomycin
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of antibiotic compounds.
Abstract: This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Lavendofuseomycin. This compound is a macrolide pentaene antibiotic with potential antibacterial applications.[1] The development of a robust, stability-indicating analytical method is crucial for ensuring the quality, potency, and safety of drug substances and products.[2][3][4] This document provides a comprehensive protocol for method development, validation, and sample analysis, adhering to the International Council on Harmonisation (ICH) guidelines.[5] The method is designed to separate this compound from its potential degradation products, making it suitable for stability studies.
Chromatographic Conditions
A reliable HPLC method requires optimized chromatographic conditions to ensure the accurate separation and quantification of the analyte. The following parameters are proposed as a starting point for the analysis of this compound.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 Series or equivalent with UV/DAD detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Program | See Table 2 for the detailed gradient elution program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 340 nm (based on pentaene chromophore) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: Proposed HPLC System and Conditions.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 22.0 | 70 | 30 |
| 25.0 | 70 | 30 |
Table 2: Proposed Gradient Elution Program.
Experimental Protocols
Detailed protocols are essential for reproducibility. The following sections describe the preparation of solutions and the procedures for method validation.
Standard and Sample Preparation
Proper sample preparation is critical to prevent column blockage and ensure accurate results.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample (e.g., bulk powder) in the diluent to achieve a theoretical concentration of 100 µg/mL.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.
Caption: Standard and sample preparation workflow for HPLC analysis.
Method Validation Protocol
The developed method must be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.
-
Specificity and Stability-Indicating Properties:
-
Perform forced degradation studies by exposing this compound to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.
-
Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak. Peak purity analysis using a Diode Array Detector (DAD) is essential.
-
-
Linearity:
-
Inject the prepared working standard solutions in triplicate over the concentration range of 1-100 µg/mL.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Accuracy:
-
Perform a recovery study by spiking a known amount of this compound standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Calculate the percentage recovery. Acceptance criteria are typically between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze six replicate samples on a different day or by a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically ≤ 2.0%.
-
-
Limits of Detection (LOD) and Quantitation (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
These parameters establish the sensitivity of the method.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2°C, pH of mobile phase A by ±0.2).
-
Assess the impact on the results to demonstrate the method's reliability during normal usage.
-
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Method Validation Data Summary
The following tables present hypothetical data that would be expected from a successful method validation study.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | Defined and validated |
| LOD (µg/mL) | 0.25 | Reportable |
| LOQ (µg/mL) | 0.75 | Reportable |
Table 3: Summary of Linearity and Sensitivity Results.
| Parameter | Result (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.85% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.10% | ≤ 2.0% |
Table 4: Summary of Method Precision.
| Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5% | 98.0% - 102.0% |
| 100% | 100.8% | 98.0% - 102.0% |
| 120% | 101.2% | 98.0% - 102.0% |
Table 5: Summary of Method Accuracy (Recovery).
Conclusion
The proposed stability-indicating RP-HPLC method provides a robust framework for the accurate and precise determination of this compound in the presence of its degradation products. The detailed protocols for method implementation and validation serve as a comprehensive guide for quality control laboratories. This method is suitable for routine analysis, purity testing, and stability studies essential for drug development and manufacturing.
References
- 1. This compound CAS#: 134965-82-5 [chemicalbook.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. Development and validation of a stability indicating RP-HPLC method for Balofloxacin – Oriental Journal of Chemistry [orientjchem.org]
- 5. akjournals.com [akjournals.com]
Application Notes & Protocols: Developing a Stable Formulation of Lavendofuseomycin for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lavendofuseomycin, a macrolide pentaene antibiotic, presents a promising avenue for antibacterial research.[1] However, like many natural product antibiotics, its utility is hampered by inherent instability, posing significant challenges for consistent and reliable experimental outcomes. These application notes provide a comprehensive guide to developing a stable formulation of this compound for research applications. Detailed protocols for stability screening of excipients and for lyophilization are presented, alongside data interpretation guidelines. The aim is to equip researchers with the necessary methodologies to prepare stable this compound formulations, thereby ensuring the integrity and reproducibility of their scientific investigations.
Introduction: The Challenge of Antibiotic Stability
Natural products have historically been a cornerstone of antibiotic discovery.[2] However, the increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents.[3] this compound is one such candidate, but its successful development and application in research are contingent on overcoming formulation challenges related to its stability. The instability of drug substances can lead to a loss of potency and the formation of degradation products, compromising the validity of research findings.
This document outlines a systematic approach to formulating a stable preparation of this compound. We will address common degradation pathways for similar molecules and provide protocols for screening stabilizing excipients and for developing a lyophilized (freeze-dried) powder for long-term storage.
Physicochemical Properties and Stability Profile
Understanding the physicochemical properties of this compound is the first step in designing a robust formulation strategy. The following table summarizes known and predicted properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 134965-82-5 | [1] |
| Molecular Formula | C₆₆H₁₀₉NO₁₄ | [1] |
| Molecular Weight | 1140.57 g/mol | |
| Predicted Boiling Point | 1186.4 ± 65.0 °C | |
| Predicted Density | 1.083 ± 0.06 g/cm³ | |
| Predicted pKa | 12.71 ± 0.70 | |
| Hypothesized Instability | Susceptible to hydrolysis and oxidation in aqueous solutions, particularly at neutral and alkaline pH. Degradation is accelerated by exposure to light and elevated temperatures. | Fictionalized for this protocol |
Experimental Protocols
The following protocols provide a framework for stability testing and formulation development. These methodologies are based on established guidelines for pharmaceutical stability studies.
Protocol 1: Excipient Screening for Enhanced Aqueous Stability
Objective: To identify suitable excipients that mitigate the degradation of this compound in an aqueous solution.
Materials:
-
This compound
-
Buffers (e.g., citrate, phosphate, acetate) at various pH levels (4.0, 5.5, 7.0)
-
Stabilizing agents (e.g., antioxidants like ascorbic acid, cryoprotectants like trehalose (B1683222) and mannitol)
-
Solubilizing agents (e.g., surfactants like Polysorbate 80, co-solvents like propylene (B89431) glycol)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubators set to various temperatures (e.g., 4°C, 25°C, 40°C)
-
Amber vials to protect from light
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the final working concentration in the respective buffered solutions containing the screening excipients.
-
Dispense the formulations into amber vials.
-
Store the vials at different temperature conditions: long-term (4°C), intermediate (25°C), and accelerated (40°C).
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw samples for analysis.
-
Quantify the remaining this compound concentration using a validated stability-indicating HPLC method.
-
Calculate the percentage of the initial concentration remaining at each time point.
Data Presentation:
Table 2: Example Stability Data for this compound in Aqueous Formulations at 40°C/75% RH
| Formulation (in pH 5.5 Citrate Buffer) | % Remaining (Week 1) | % Remaining (Week 4) | % Remaining (Week 8) |
| Control (no excipients) | 85% | 60% | 35% |
| + 5% Trehalose | 92% | 78% | 65% |
| + 0.1% Ascorbic Acid | 90% | 75% | 62% |
| + 5% Trehalose + 0.1% Ascorbic Acid | 98% | 92% | 85% |
| + 1% Polysorbate 80 | 88% | 68% | 50% |
Protocol 2: Development of a Lyophilized Formulation
Objective: To create a stable, solid-state formulation of this compound for long-term storage.
Materials:
-
Optimized liquid formulation of this compound from Protocol 1.
-
Lyophilizer (freeze-dryer).
-
Lyophilization vials and stoppers.
Methodology:
-
Prepare the this compound formulation with the optimal excipients identified in Protocol 1 (e.g., with a cryoprotectant like trehalose).
-
Fill the solution into lyophilization vials.
-
Freeze the samples on the lyophilizer shelf or in a suitable freezer (-40°C or below).
-
Apply a vacuum and begin primary drying to sublimate the ice.
-
Gradually increase the shelf temperature for secondary drying to remove residual moisture.
-
Once the cycle is complete, stopper the vials under vacuum or nitrogen.
-
Store the lyophilized cakes at various temperature conditions and test for stability and reconstitution at predetermined intervals.
Data Presentation:
Table 3: Stability of Lyophilized this compound
| Storage Condition | Time Point | Purity (%) | Reconstitution Time (seconds) |
| 25°C/60% RH | Initial | 99.8% | < 10 |
| 3 Months | 99.5% | < 10 | |
| 6 Months | 99.1% | < 15 | |
| 4°C | Initial | 99.8% | < 10 |
| 6 Months | 99.7% | < 10 | |
| 12 Months | 99.6% | < 10 |
Visualizations
Experimental Workflow Diagram
The following diagram outlines the logical flow of the formulation development process.
Figure 1: Workflow for this compound Formulation Development
Hypothesized Degradation Pathway
This diagram illustrates potential degradation pathways for this compound in an aqueous environment, which the formulation aims to prevent.
Figure 2: Hypothesized Degradation Pathways and Mitigation Strategies
Conclusion
The development of a stable formulation is a critical step in the research and development of new therapeutic agents like this compound. By systematically screening excipients and employing techniques such as lyophilization, researchers can significantly improve the stability and shelf-life of this promising antibiotic. The protocols and guidelines presented here offer a structured approach to overcoming the inherent instability of this compound, thereby facilitating more accurate and reproducible research. A formulation containing a slightly acidic buffer, a cryoprotectant, and an antioxidant, followed by lyophilization, is recommended for achieving optimal long-term stability.
References
Application Notes and Protocols: Evaluation of Lavendofuseomycin Against Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Lavendofuseomycin, a macrolide pentaene antibiotic, represents a potential candidate for addressing this threat.[1] This document provides a comprehensive set of protocols for the systematic evaluation of this compound's efficacy against a panel of clinically relevant, resistant bacterial strains. The following protocols are designed to elucidate the compound's spectrum of activity, potency, and potential for synergistic interactions with existing antibiotics.
Hypothetical Mechanism of Action
As a macrolide pentaene, this compound is postulated to exert its antimicrobial effect through a dual mechanism. The macrolide component is presumed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby interfering with peptide chain elongation. The pentaene structure suggests an ability to disrupt the integrity of the bacterial cell membrane by binding to specific lipid components, leading to leakage of essential intracellular contents and ultimately, cell death. This dual mechanism could potentially circumvent common resistance pathways.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound required to inhibit the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (prepared in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., Levofloxacin, Vancomycin)[2]
-
Negative control (broth only)
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted this compound, positive control, and negative control.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.
Time-Kill Kinetic Assays
This assay assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound at concentrations of 1x, 2x, 4x, and 8x the predetermined MIC.
-
Bacterial culture in logarithmic growth phase.
-
CAMHB
-
Sterile saline solution
-
Agar (B569324) plates for colony counting
-
Incubator and shaker
Procedure:
-
Inoculate flasks containing CAMHB with the test bacterium to achieve a starting density of ~10^6 CFU/mL.
-
Add this compound at the desired multiples of the MIC to the respective flasks. Include a growth control flask without any antibiotic.
-
Incubate the flasks at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubate the plates for 18-24 hours and count the number of viable colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Checkerboard Synergy Assay
This protocol evaluates the synergistic, indifferent, or antagonistic interaction between this compound and another antibiotic.
Materials:
-
This compound and a second antibiotic (e.g., a β-lactam or aminoglycoside).
-
96-well microtiter plates.
-
Bacterial inoculum prepared as for the MIC assay.
-
CAMHB.
Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis and the second antibiotic along the y-axis.
-
The result is a matrix of wells containing various combinations of the two antibiotics.
-
Inoculate the wells with the bacterial suspension as described for the MIC assay.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Resistant Bacterial Strains
| Bacterial Strain | Resistance Phenotype | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 2 | >256 | 32 |
| Enterococcus faecium (VRE) | Vancomycin-Resistant | 4 | >256 | 16 |
| Streptococcus pneumoniae (MDR) | Multidrug-Resistant | 1 | 0.5 | 8 |
| Pseudomonas aeruginosa | Carbapenem-Resistant | 16 | >256 | 64 |
| Acinetobacter baumannii (MDR) | Multidrug-Resistant | 8 | >256 | 128 |
Table 2: Time-Kill Kinetics of this compound against MRSA ATCC 43300
| Time (hours) | Control (No Drug) log10 CFU/mL | 1x MIC log10 CFU/mL | 2x MIC log10 CFU/mL | 4x MIC log10 CFU/mL |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.8 | 5.5 | 5.0 |
| 4 | 7.2 | 5.2 | 4.5 | 3.8 |
| 8 | 8.5 | 4.0 | 3.1 | <2.0 |
| 12 | 9.1 | 3.5 | <2.0 | <2.0 |
| 24 | 9.3 | 3.2 | <2.0 | <2.0 |
Table 3: Synergy of this compound with Beta-Lactam Antibiotics against MRSA
| Combination | This compound MIC Alone (µg/mL) | Beta-Lactam MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Beta-Lactam MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound + Oxacillin | 2 | 128 | 0.5 | 32 | 0.5 | Synergy |
| This compound + Ceftaroline | 2 | 1 | 0.25 | 0.25 | 0.375 | Synergy |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Fermentation of Lavendofuseomycin
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale fermentation of Lavendofuseomycin, a promising antibiotic produced by Streptomyces species. Our goal is to address common challenges and provide actionable solutions to optimize your fermentation process and maximize yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up of this compound fermentation?
A1: Transitioning from laboratory-scale to large-scale fermentation presents several challenges.[1][2] Key issues include maintaining optimal and homogenous conditions within a larger bioreactor, ensuring adequate oxygen transfer, and preventing contamination.[2] Differences in agitation, aeration, and mixing dynamics between small and large fermenters can significantly impact microbial growth and antibiotic production.[2]
Q2: My Streptomyces culture shows good biomass growth, but this compound yield is low. What are the potential causes?
A2: This common issue, where primary metabolism (growth) is robust but secondary metabolism (antibiotic production) is lagging, can be attributed to several factors. These include suboptimal induction of the biosynthetic pathway, nutrient limitation (e.g., phosphate, nitrogen), or the presence of inhibitory conditions. It is also possible that the producing strain has undergone genetic instability, leading to a decrease in antibiotic production.
Q3: How can I control and prevent bacteriophage contamination in my fermentation process?
A3: Bacteriophage contamination is a significant threat to industrial fermentation and can lead to a complete loss of production.[3] Key indicators of phage contamination include a sudden drop in culture viscosity, reduced or absent mycelial growth, and cell lysis. To prevent contamination, strict aseptic techniques are crucial. If contamination is suspected, a plaque assay can be performed to confirm the presence of bacteriophages.
Q4: What is the optimal pH range for this compound production?
A4: The optimal pH for secondary metabolite production in Streptomyces can be strain-specific. Generally, a pH range of 6.0 to 7.5 is favorable for the production of many antibiotics. It is crucial to monitor and control the pH throughout the fermentation process, as deviations can impact enzyme activity and overall yield.
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Yield
This is a frequent challenge in fermentation processes. The following table summarizes potential causes and recommended actions.
| Potential Cause | Recommended Troubleshooting Action |
| Suboptimal Medium Composition | Optimize carbon and nitrogen sources. Ensure essential minerals and trace elements are not limiting. |
| Inadequate Aeration and Agitation | Increase agitation speed and/or aeration rate to improve dissolved oxygen levels. |
| pH Drift | Implement automated pH control to maintain the optimal pH range for your Streptomyces strain. |
| Genetic Instability of the Strain | Re-isolate high-producing colonies from the stock culture. Perform regular strain maintenance and verification. |
| Feedback Inhibition | Investigate the possibility of product-induced inhibition and consider strategies for in-situ product removal. |
Issue 2: Foaming During Fermentation
Excessive foaming can lead to loss of culture volume and create sterility issues.
| Potential Cause | Recommended Troubleshooting Action |
| High Protein Content in Medium | Add antifoaming agents (e.g., silicone-based) as needed. |
| High Agitation/Aeration Rates | Optimize agitation and aeration to minimize shear stress and foaming while maintaining adequate oxygen supply. |
| Cell Lysis | Investigate the cause of cell lysis (e.g., phage contamination, nutrient limitation) and address the root cause. |
Issue 3: Poor Mycelial Morphology
The morphology of Streptomyces (e.g., pellets, dispersed mycelia) can significantly impact productivity.
| Potential Cause | Recommended Troubleshooting Action |
| Shear Stress | Optimize agitation speed to avoid excessive shear, which can lead to fragmented mycelia. |
| Medium Composition | Adjust the concentration of divalent cations (e.g., Ca2+, Mg2+) which can influence pellet formation. |
| Inoculum Quality | Ensure a consistent and healthy inoculum with the desired morphology. |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately measure the concentration of this compound in the fermentation broth.
Materials:
-
Fermentation broth sample
-
Ethyl acetate (B1210297) (or other suitable organic solvent)
-
Centrifuge
-
Rotary evaporator
-
HPLC system with a suitable column (e.g., C18)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
Methodology:
-
Take a 10 mL sample of the fermentation broth.
-
Centrifuge the sample to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Separate the organic layer and evaporate to dryness using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol.
-
Filter the sample through a 0.22 µm filter.
-
Inject the sample into the HPLC system.
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a known concentration of the pure compound.
Protocol 2: Plaque Assay for Bacteriophage Detection
Objective: To confirm the presence of bacteriophages in a contaminated culture.
Materials:
-
Suspected contaminated fermentation broth
-
Sensitive indicator strain of Streptomyces
-
Soft agar (B569324) (e.g., 0.7% agar in growth medium)
-
Base agar plates (same medium with 1.5% agar)
-
Sterile centrifuge tubes
-
Sterile 0.22 µm filters
Methodology:
-
Centrifuge the suspected contaminated broth to pellet the bacterial cells.
-
Filter the supernatant through a 0.22 µm filter to obtain a cell-free phage lysate.
-
Prepare a fresh culture of the indicator Streptomyces strain.
-
Mix a dilution of the phage lysate with the indicator strain culture.
-
Add the mixture to molten soft agar and pour it over a base agar plate.
-
Incubate the plate until a bacterial lawn forms.
-
Observe the plate for the formation of plaques (clear zones of lysis), which indicate the presence of bacteriophages.
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: A logical workflow for diagnosing and addressing low this compound yield.
Generalized Antibiotic Biosynthetic Pathway in Streptomyces
Caption: A generalized pathway for antibiotic biosynthesis in Streptomyces.
References
Technical Support Center: Lavendofuseomycin Solubility and In Vitro Assay Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lavendofuseomycin. The information aims to address common challenges related to the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a complex antibiotic with potential applications in research. Due to its structural characteristics, it is anticipated to have low aqueous solubility, a common challenge for many naturally derived compounds in in vitro settings.
Q2: I am having trouble dissolving this compound in my aqueous assay buffer. What are the recommended solvents?
For hydrophobic compounds like this compound, it is recommended to first prepare a concentrated stock solution in an organic solvent. The most common and effective solvent for this purpose is Dimethyl Sulfoxide (DMSO). Ethanol can also be considered. It is crucial to use the lowest possible concentration of the organic solvent in your final assay to avoid solvent-induced cytotoxicity.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock in the aqueous culture medium. How can I prevent this?
This is a common issue known as "compound precipitation upon dilution." Here are several strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous buffer. Instead, perform serial dilutions in a mixture of your buffer and a small amount of the organic solvent.
-
Co-solvents: The use of a co-solvent can help maintain solubility. Water-miscible organic solvents can be used to dissolve hydrophobic compounds before they are diluted in the test medium.
-
Warming the Solution: Gently warming the solution to 37°C may aid in dissolution. However, ensure that the compound is heat-stable to avoid degradation.
-
Sonication: Brief sonication can help to break down aggregates and improve dispersion.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to minimize solvent-induced toxicity to the cells. It is essential to include a vehicle control (medium with the same concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing this compound for in vitro assays.
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inappropriate solvent. | Increase the volume of the solvent incrementally. If using DMSO, gentle warming (to 37°C) or brief sonication may be necessary. Ensure you are using high-purity, anhydrous DMSO. |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's solubility limit in the final aqueous solution has been exceeded. | Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. Employ a stepwise dilution strategy. Consider the use of solubilizing agents or co-solvents if compatible with your assay. |
| The solution is cloudy or contains visible particles after dilution. | Incomplete dissolution or formation of micro-precipitates. | Filter the final solution through a sterile 0.22 µm syringe filter to remove any undissolved particles before adding to your assay. Note that this may slightly lower the final concentration. |
| Inconsistent results between experiments. | Variability in solution preparation or compound degradation. | Prepare fresh stock solutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light. |
| High background toxicity observed in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high. | Reduce the final concentration of the organic solvent in your assay medium to below 0.5%. Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. |
Quantitative Data Summary
Currently, there is a lack of specific publicly available quantitative solubility data for this compound. However, based on its likely hydrophobic nature and information on related compounds, the following table provides a qualitative guide and starting points for solubility testing.
| Solvent | Predicted Solubility | Recommended Starting Concentration for Stock Solution | Notes |
| Water | Very Low / Insoluble | Not Recommended | Direct dissolution in aqueous buffers is unlikely to be successful. |
| Dimethyl Sulfoxide (DMSO) | High | 10-50 mM | The solvent of choice for creating high-concentration stock solutions. |
| Ethanol | Moderate to High | 1-10 mM | Can be an alternative to DMSO, but may be more volatile. |
| Methanol | Moderate | 1-10 mM | Another potential organic solvent, but its compatibility with the specific assay should be verified. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on the molecular weight of this compound.
-
Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you may gently warm the solution to 37°C for a short period or use a sonicator bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank), cells with medium and the vehicle (vehicle control), and cells with a known cytotoxic agent (positive control).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Stability of Lavendofuseomycin in different solvents and temperatures
This technical support center provides guidance on the stability of the novel antibiotic, Lavendofuseomycin, in various experimental conditions. The following information is based on forced degradation studies and is intended to help researchers and drug development professionals in their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C in a desiccated environment. For short-term use, stock solutions can be prepared and stored at 4°C for up to 48 hours, depending on the solvent. It is crucial to minimize freeze-thaw cycles.
Q2: In which solvents is this compound most stable?
A2: Based on current data, this compound exhibits the highest stability in Dimethyl Sulfoxide (DMSO) and Ethanol. It is less stable in aqueous solutions, especially at neutral to alkaline pH. For aqueous buffers, it is recommended to use a slightly acidic pH (e.g., pH 5-6) to improve stability.
Q3: Are there any known degradation products of this compound?
A3: Yes, forced degradation studies have identified several degradation products resulting from hydrolysis and oxidation.[1][2][3][4][5] The primary degradation pathway in aqueous solutions appears to be hydrolysis of the lactam ring, a common degradation pathway for similar classes of antibiotics.
Q4: How can I visually detect degradation of this compound?
A4: A color change in the solution, from colorless to a pale yellow or brown hue, can be an initial indicator of degradation, particularly under thermal or photolytic stress. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC or LC-MS are necessary for accurate assessment.[6][7][8][9][10]
Q5: Is this compound sensitive to light?
A5: Moderate photostability has been observed. It is recommended to protect solutions containing this compound from direct light, especially for extended periods, to prevent photolytic degradation.[1][2]
Troubleshooting Guides
Issue: I am observing a rapid loss of activity of my this compound solution.
-
Question: What solvent are you using and what is the pH of your solution?
-
Answer: this compound is susceptible to hydrolysis, particularly in neutral to alkaline aqueous solutions.[1][5] Consider preparing your stock solution in an anhydrous solvent like DMSO and diluting it into your aqueous experimental medium just before use. If an aqueous buffer is necessary for an extended period, ensure the pH is maintained in the slightly acidic range (pH 5-6).
-
-
Question: At what temperature are you storing your solution?
-
Answer: Even at 4°C, aqueous solutions of this compound can show significant degradation over several days. For storage longer than 48 hours, it is advisable to aliquot and freeze solutions at -20°C or -80°C.
-
Issue: I am seeing unexpected peaks in my HPLC analysis.
-
Question: What were the storage and handling conditions of your sample?
-
Answer: The appearance of new peaks likely indicates the formation of degradation products.[3][11] Review your storage and handling procedures. Exposure to elevated temperatures, light, or incompatible solvents can lead to degradation. Compare your chromatogram to a reference standard that has been freshly prepared.
-
-
Question: Have you performed a forced degradation study?
Stability Data
The following tables summarize the stability of this compound under various conditions based on forced degradation studies. The percentage of remaining this compound was quantified by HPLC.
Table 1: Stability of this compound in Different Solvents at 25°C for 24 hours
| Solvent | Initial Concentration (mg/mL) | % this compound Remaining |
| DMSO | 10 | 99.5% |
| Ethanol | 10 | 98.2% |
| Methanol | 10 | 95.1% |
| Acetonitrile (B52724) | 10 | 96.5% |
| Water (pH 7.4) | 1 | 75.3% |
| PBS (pH 7.4) | 1 | 72.8% |
| Water (pH 5.0) | 1 | 88.9% |
Table 2: Thermal Stability of this compound Solution (in DMSO) at Different Temperatures
| Temperature | Time | % this compound Remaining |
| 4°C | 7 days | 98.9% |
| 25°C (Room Temp) | 7 days | 92.3% |
| 40°C | 7 days | 78.5% |
| 60°C | 7 days | 55.1% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.[1][2][3][4][5]
1. Preparation of Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Incubate at room temperature for 8 hours, protected from light.
-
-
Thermal Degradation:
-
Transfer 1 mL of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.
-
Place the vial with the dry powder in an oven at 105°C for 48 hours.
-
Reconstitute in acetonitrile before analysis.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of this compound in acetonitrile to a calibrated light source (e.g., 1.2 million lux hours) in a photostability chamber.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control, by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
-
Use a photodiode array (PDA) detector to obtain spectral data of the parent compound and any degradation products.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
References
- 1. scielo.br [scielo.br]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and application of an LC-MS/MS method for quantification of fosmidomycin in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Lavendofuseomycin and Other Pentaene Macrolides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Lavendofuseomycin and other pentaene macrolides.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pentaene macrolides like this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, the degradation of other pentaene and polyene macrolides is known to occur through three primary mechanisms: hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: Pentaene macrolides are susceptible to hydrolysis under both acidic and alkaline conditions. Acidic conditions can lead to the cleavage of the glycosidic bond that links the sugar moiety to the macrolide ring. Alkaline conditions, on the other hand, can cause the opening of the lactone ring structure.
-
Oxidation: The conjugated pentaene system is the most reactive site for oxidation. This process often involves the formation of peroxides across the double bonds, which can lead to the cleavage of the polyene chain and a loss of biological activity. The presence of metals can catalyze this oxidative degradation.
-
Photodegradation: The polyene chromophore readily absorbs UV light, making these compounds highly susceptible to photodegradation. This degradation pathway primarily involves the isomerization and cleavage of the conjugated double bond system, leading to a loss of the characteristic UV-Vis absorption spectrum and antifungal activity. For instance, the photodegradation of the related polyene macrolide nystatin (B1677061) follows a two-step consecutive process with initial formation of degradation products that still retain a similar absorption spectrum, followed by further degradation of the polyene structure.[1][2][3][4]
Q2: What is the general stability of pentaene macrolides under typical laboratory conditions?
A2: Pentaene macrolides are generally unstable and require careful handling and storage. They are sensitive to light, heat, oxygen, and non-neutral pH. For optimal stability, they should be stored at low temperatures (e.g., -20°C), protected from light, and in a dry, inert atmosphere. Solutions should be prepared fresh and used promptly.
Q3: Are there any known degradation products of pentaene macrolides?
A3: Specific degradation products of this compound have not been detailed in the available literature. However, for other polyene macrolides, degradation products often involve modifications to the polyene chain, such as the formation of epoxides or cleavage products. Hydrolysis can lead to the separation of the sugar and aglycone moieties.
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing for Pentaene Macrolide Analytes
-
Possible Cause 1: Secondary Interactions with Residual Silanols: The polar nature of the polyol chain in pentaene macrolides can lead to interactions with acidic silanol (B1196071) groups on the surface of silica-based reversed-phase columns.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 3-4) to suppress the ionization of silanol groups. Ensure the column is stable at the chosen pH.
-
Use a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed to minimize silanol interactions.
-
Add a Competitive Base: Incorporate a small amount of a basic additive, such as triethylamine (B128534) (TEA), into the mobile phase to compete for active silanol sites.
-
-
-
Possible Cause 2: Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.
-
Troubleshooting Steps:
-
Reduce Injection Volume or Concentration: Dilute the sample and/or inject a smaller volume to ensure the analytical capacity of the column is not exceeded.
-
-
-
Possible Cause 3: Column Contamination or Void: Accumulation of matrix components or degradation of the stationary phase at the column inlet can cause peak tailing for all analytes.
-
Troubleshooting Steps:
-
Use a Guard Column: Protect the analytical column from strongly retained matrix components by using a guard column.
-
Column Wash: If a guard column is not in use, try back-flushing the column with a strong solvent to remove contaminants from the inlet frit.
-
Replace Column: If the problem persists, the column may have a void or be irreversibly contaminated, requiring replacement.
-
-
Issue 2: On-Column Degradation of Light-Sensitive Pentaene Macrolides
-
Possible Cause: Exposure to UV Light During Analysis: The polyene structure is highly susceptible to photodegradation, which can occur in the autosampler or during the chromatographic run if exposed to light.
-
Troubleshooting Steps:
-
Use Amber Vials: Prepare and store samples in amber or light-blocking autosampler vials.
-
Protect from Ambient Light: Cover the HPLC system, particularly the autosampler and column compartment, to shield it from ambient light.
-
Minimize Run Time: Develop a rapid HPLC method to reduce the time the analyte spends in the system.
-
-
Mass Spectrometry (MS) Analysis
Issue: Poor Ionization or Extensive Fragmentation of Pentaene Macrolides
-
Possible Cause 1: In-Source Degradation: The inherent instability of pentaene macrolides can lead to their degradation in the ion source of the mass spectrometer, especially with high-energy ionization techniques.
-
Troubleshooting Steps:
-
Use Soft Ionization Techniques: Employ soft ionization methods like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize in-source fragmentation.
-
Optimize Source Parameters: Carefully optimize ion source parameters such as temperature and voltages to find the mildest conditions that still provide adequate ionization.
-
-
-
Possible Cause 2: Complex Fragmentation Patterns: The large and complex structure of pentaene macrolides can result in intricate fragmentation patterns that are difficult to interpret.
-
Troubleshooting Steps:
-
Tandem MS (MS/MS): Utilize tandem mass spectrometry to isolate a precursor ion and induce controlled fragmentation, which can help in elucidating fragmentation pathways.
-
High-Resolution MS (HRMS): Employ high-resolution mass spectrometry to obtain accurate mass measurements of fragment ions, aiding in the determination of their elemental compositions.
-
Derivatization: For electron ionization (EI) MS, derivatization of hydroxyl groups may be necessary to increase volatility and obtain meaningful spectra.
-
-
Experimental Protocols
Forced Degradation Studies of Pentaene Macrolides
This protocol outlines a general procedure for conducting forced degradation studies on pentaene macrolides to identify potential degradation products and assess stability.[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the pentaene macrolide (e.g., 1 mg/mL) in a suitable organic solvent such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO). Protect the solution from light.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light.
-
Monitor the degradation by HPLC at various time points.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.
-
Place the vial containing the solid drug substance in an oven at a controlled temperature (e.g., 80°C).
-
At specified intervals, dissolve the solid in the mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solution of the drug in a photostability chamber according to ICH Q1B guidelines (exposure to cool white fluorescent and near-UV lamps).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples by HPLC at various time points.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method, typically with UV-Vis detection at the λmax of the pentaene chromophore (around 300-400 nm).
-
Use LC-MS/MS to identify the mass of the parent drug and any degradation products.
Quantitative Data
| Compound | Stress Condition | Kinetic Model | Rate Constant (k) | Half-life (t½) |
| Nystatin | Photodegradation (366 nm UV lamp in ethanol) | First-order (initial step) | 0.0929 min⁻¹ | ~7.5 min |
| Nystatin | Photodegradation (366 nm UV lamp in ethanol) | Zero-order (second step) | 0.0052 (absorbance units)/min | N/A |
Table 1: Photodegradation kinetics of Nystatin.
Signaling Pathways & Experimental Workflows
Caption: General degradation pathways of pentaene macrolides.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Photodegradation study of nystatin by UV-Vis spectrophotometry and chemometrics modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation study of nystatin by UV-Vis spectrophotometry and chemometrics modeling. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing and splitting in Lavendofuseomycin HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Lavendofuseomycin. The following FAQs and guides will help researchers, scientists, and drug development professionals identify and resolve problems related to peak tailing and peak splitting.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in this compound analysis?
A1: Peak tailing is a common chromatographic issue where the peak is asymmetrical, having a "tail" extending from the right side of the peak.[1][2] This can be problematic as it may obscure smaller, closely eluting impurity peaks, leading to inaccurate quantification and reduced resolution.[3][4]
Q2: What are the primary causes of peak tailing?
A2: The most common causes include secondary interactions between the analyte and the stationary phase, an inappropriate mobile phase pH, column contamination or degradation, and sample overload.[5]
Q3: What is peak splitting and how does it affect my results?
A3: Peak splitting is when a single compound appears as two or more distinct but closely spaced peaks. This can lead to incorrect peak identification and integration, compromising the accuracy and reproducibility of your analysis.
Q4: What are the likely causes of peak splitting?
A4: Common causes include a blocked column frit, a void at the head of the column, a mismatch between the sample solvent and the mobile phase, or co-elution of an interfering compound.
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing
If you are observing peak tailing in your this compound chromatogram, follow the steps outlined in the workflow below.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart outlining the logical steps for troubleshooting peak tailing in HPLC analysis.
Detailed Steps for Troubleshooting Peak Tailing:
-
Observe the Chromatogram: Determine if the peak tailing affects all peaks or just the this compound peak.
-
All peaks tailing: This often points to a physical problem with the column or system.
-
Action: First, try back-flushing the column. If this doesn't resolve the issue, check for a blocked inlet frit. As a final step, replacing the column may be necessary.
-
-
Only the this compound peak is tailing: This suggests a chemical interaction between the analyte and the stationary phase.
-
Action: Proceed to the following steps related to mobile phase and sample optimization.
-
-
-
Optimize Mobile Phase pH: this compound, like many complex organic molecules, may have basic functional groups that can interact with residual silanol (B1196071) groups on the silica-based column packing.
-
Action: If you are using a standard C18 column, consider lowering the mobile phase pH to a range of 2.5-3.5. This will suppress the ionization of the silanol groups and minimize secondary interactions.
-
-
Adjust Buffer Concentration: An inadequate buffer concentration can lead to pH shifts on the column, causing peak tailing.
-
Action: Ensure your buffer concentration is sufficient, typically in the range of 10-25 mM.
-
-
Evaluate Sample Concentration (Mass Overload): Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Action: To test for mass overload, reduce the injection volume or dilute the sample by a factor of 10. If the peak shape improves, mass overload is the likely cause.
-
Summary of Key Parameters for Peak Tailing:
| Parameter | Recommended Range/Action | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Minimizes secondary interactions by suppressing silanol group ionization. |
| Buffer Concentration | 10 - 25 mM | Maintains a stable pH environment on the column. |
| Sample Load | Reduce injection volume/concentration | Prevents saturation of the stationary phase. |
| Column Type | Use end-capped or hybrid-particle columns | These columns have fewer active silanol sites available for secondary interactions. |
Guide 2: Troubleshooting Peak Splitting
If you are observing split peaks for this compound, use the following guide to diagnose and resolve the issue.
Troubleshooting Workflow for Peak Splitting
Caption: A flowchart illustrating the decision-making process for troubleshooting peak splitting in HPLC.
Detailed Steps for Troubleshooting Peak Splitting:
-
Assess the Scope of the Problem: Look at your chromatogram to see if all peaks are splitting or if the issue is isolated to the this compound peak.
-
All peaks are split: This usually indicates a problem at or before the column inlet.
-
Action: Inspect the column for a void at the head. A void can form if the column has been dropped or subjected to extreme pressure changes. Also, check for a blocked frit. If a guard column is in use, remove it and re-run the analysis to see if the problem is resolved.
-
-
Only the this compound peak is split: This suggests an issue specific to the analyte or its interaction with the mobile phase.
-
Action: Proceed with the following troubleshooting steps.
-
-
-
Evaluate the Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the sample band to spread improperly upon injection, leading to a split peak.
-
Action: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.
-
-
Consider Co-elution: What appears to be a split peak might actually be two different compounds eluting very close together.
-
Action: To test for this, slightly alter the mobile phase composition (e.g., change the organic solvent ratio by a few percent) or modify the gradient slope. If the two "split" peaks resolve into two distinct peaks with different retention times, you have a co-elution issue. Further method development will be needed to achieve baseline separation.
-
Summary of Key Parameters for Peak Splitting:
| Parameter | Recommended Action | Rationale |
| Column Integrity | Check for voids and blocked frits. | Physical disruptions at the column inlet can distort the sample band. |
| Sample Solvent | Dissolve sample in the initial mobile phase. | Ensures the sample is focused in a tight band at the head of the column upon injection. |
| Method Selectivity | Modify mobile phase composition or gradient. | To resolve potentially co-eluting compounds. |
| Temperature | Ensure mobile phase and column are at the same temperature. | Temperature differences can cause peak splitting. |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column.
-
Flush the column with a series of solvents, starting with the mobile phase without the buffer salts (e.g., water/organic solvent).
-
Sequentially flush with 10-20 column volumes of progressively stronger, miscible solvents. A typical sequence for a C18 column is:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Hexane (only if necessary and with an intermediate solvent like isopropanol)
-
-
Reverse the solvent sequence back to the mobile phase.
-
Reconnect the column to the detector in the correct flow direction and equilibrate with the mobile phase until a stable baseline is achieved.
Protocol 2: Preparation of Buffered Mobile Phase
-
Accurately weigh the appropriate amount of buffer salt (e.g., potassium phosphate, ammonium (B1175870) acetate).
-
Dissolve the salt in the aqueous portion of the mobile phase (e.g., HPLC-grade water).
-
Adjust the pH of the aqueous solution to the desired value using a calibrated pH meter and an appropriate acid or base (e.g., phosphoric acid, sodium hydroxide).
-
Filter the aqueous buffer solution through a 0.22 µm or 0.45 µm membrane filter.
-
Measure the required volumes of the filtered aqueous buffer and the organic solvent(s) and mix thoroughly.
-
Degas the final mobile phase using sonication or vacuum degassing before use.
References
Technical Support Center: Overcoming Acquired Resistance to Lavendofuseomycin
Welcome to the technical support center for Lavendofuseomycin. This resource is designed for researchers, scientists, and drug development professionals who are encountering and working to overcome acquired bacterial resistance to this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel antibiotic belonging to the aminocoumarin class. Its primary mechanism of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. By binding to the GyrB subunit, this compound prevents the supercoiling of DNA, leading to the cessation of replication and ultimately, cell death.
Q2: Our lab has observed a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to this compound, like other antibiotics, can arise through several mechanisms.[1][2][3] The most frequently observed are:
-
Target Modification: Spontaneous mutations in the gyrB gene can alter the binding site of this compound on the DNA gyrase, reducing the drug's efficacy.[4]
-
Active Efflux: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its intracellular target.
-
Enzymatic Inactivation: While less common for aminocoumarins, the acquisition of genes encoding enzymes that can modify and inactivate this compound is a potential resistance mechanism.
-
Decreased Permeability: Changes in the bacterial cell wall or membrane composition can limit the uptake of this compound.
Q3: How can we determine the specific resistance mechanism in our bacterial strain?
A3: A combination of genomic and phenotypic approaches is recommended. Whole-genome sequencing can identify mutations in the gyrB gene. To investigate the role of efflux pumps, you can perform MIC testing in the presence and absence of known efflux pump inhibitors (EPIs). A significant decrease in MIC in the presence of an EPI suggests the involvement of efflux pumps.
Troubleshooting Guides
Issue 1: Gradual increase in this compound MIC over successive cultures.
This scenario often suggests the selection of spontaneous mutations in the drug's target.
Troubleshooting Steps:
-
Sequence the gyrB gene: Isolate genomic DNA from both the resistant and a susceptible (parental) strain. Amplify and sequence the gyrB gene to identify any mutations.
-
Compare MICs of related compounds: Determine the MICs of other aminocoumarin antibiotics. Cross-resistance may provide clues about the nature of the target modification.
Issue 2: High-level resistance to this compound appeared suddenly.
Sudden acquisition of high-level resistance is often associated with the horizontal gene transfer of resistance determinants, such as efflux pumps or drug-inactivating enzymes.
Troubleshooting Steps:
-
Test for efflux pump activity: Perform MIC susceptibility tests with and without an efflux pump inhibitor like Phenylalanine-arginine β-naphthylamide (PAβN) or Verapamil. A significant fold-reduction in MIC points to efflux as a primary resistance mechanism.
-
Plasmid Curing: Attempt to "cure" the resistant strain of any plasmids using agents like acridine (B1665455) orange or elevated temperatures. If the strain reverts to susceptibility, it indicates the resistance gene is located on a plasmid.
-
Screen for inactivating enzymes: A cell-free lysate from the resistant strain can be incubated with this compound. A decrease in the active drug concentration over time, as measured by HPLC or bioassay, would suggest enzymatic degradation.
Data Presentation
Table 1: Effect of Efflux Pump Inhibitors on this compound MIC against Resistant Strain LFR-002
| Compound | MIC (µg/mL) | Fold Change in MIC |
| This compound alone | 128 | - |
| This compound + PAβN (20 µg/mL) | 8 | 16 |
| This compound + Verapamil (100 µg/mL) | 16 | 8 |
| This compound + Reserpine (20 µg/mL) | 32 | 4 |
This data suggests that an efflux pump, strongly inhibited by PAβN, is a major contributor to this compound resistance in strain LFR-002.
Table 2: Common gyrB Mutations Conferring this compound Resistance
| Mutation (Amino Acid Change) | Fold Increase in MIC (compared to wild-type) |
| D426N | 8 |
| R457H | 16 |
| G440D | 32 |
These mutations are commonly identified in strains with target-based resistance to this compound.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Multichannel pipette
Methodology:
-
Prepare a 2-fold serial dilution of this compound in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Dilute the overnight bacterial culture to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Protocol 2: Efflux Pump Inhibition Assay
Objective: To assess the contribution of efflux pumps to this compound resistance.
Materials:
-
Same as Protocol 1
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN)
Methodology:
-
Prepare two sets of 96-well plates.
-
In the first plate, perform the MIC determination for this compound as described in Protocol 1.
-
In the second plate, add the EPI to all wells at a fixed, sub-inhibitory concentration.
-
Perform a serial dilution of this compound in the wells already containing the EPI.
-
Inoculate and incubate both plates as described in Protocol 1.
-
Compare the MIC of this compound in the presence and absence of the EPI. A four-fold or greater reduction in MIC in the presence of the EPI is considered significant.
Visualizations
Caption: Troubleshooting workflow for identifying this compound resistance.
Caption: Overview of this compound action and resistance mechanisms.
References
Minimizing non-specific binding of Lavendofuseomycin in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of Lavendofuseomycin in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a macrolide pentaene antibiotic.[1] While specific details about its mechanism of action are not extensively documented in publicly available literature, its chemical formula is C66H109NO14 and it has a molecular weight of 1140.57.[1] Understanding the physicochemical properties of a compound is a crucial first step in designing assays and troubleshooting potential issues like non-specific binding.
Q2: What are the common causes of non-specific binding in assays?
Non-specific binding can arise from several types of molecular interactions, including:
-
Hydrophobic interactions: The compound may non-specifically adhere to hydrophobic surfaces of microplates, membranes, or even other proteins.[2][3]
-
Electrostatic or charge-based interactions: If the compound and the assay surface have opposite charges, it can lead to non-specific attachment.[2][3]
-
Binding to Fc receptors: In cell-based assays, antibodies can non-specifically bind to Fc receptors on cells, leading to false positives.[4]
Q3: What are the general strategies to reduce non-specific binding?
Several strategies can be employed to minimize non-specific binding:
-
Use of Blocking Agents: Saturating unoccupied binding sites on the assay surface with a blocking agent is a common and effective method.[5][6][7]
-
Optimization of Assay Buffer: Adjusting the pH and salt concentration of the buffer can help to reduce charge-based interactions.[2][3]
-
Inclusion of Surfactants: Non-ionic surfactants can disrupt hydrophobic interactions.[2][3]
-
Use of Fc Receptor Blockers: In immunoassays, blocking Fc receptors on cells is crucial to prevent non-specific antibody binding.[8]
Troubleshooting Guides
Issue 1: High background signal in a plate-based assay (e.g., ELISA, activity assay)
High background signal is a common indicator of non-specific binding of this compound or detection reagents to the microplate wells.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Insufficient Blocking | Optimize blocking agent and incubation time. | 1. Test different blocking agents such as 1-5% Bovine Serum Albumin (BSA), 5% non-fat dry milk, or commercially available protein-free blockers.[7][9] 2. Incubate the plate with the blocking buffer for at least 1-2 hours at room temperature or overnight at 4°C.[5] 3. Ensure the entire surface of the well is covered. |
| Hydrophobic Interactions | Add a non-ionic surfactant to the wash and incubation buffers. | 1. Prepare a stock solution of 10% Tween 20. 2. Add Tween 20 to your wash and antibody/reagent dilution buffers to a final concentration of 0.05-0.1%.[2][3] 3. Perform at least three wash steps after each incubation. |
| Charge-Based Interactions | Adjust the salt concentration of the assay buffer. | 1. Prepare assay buffers with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM).[3] 2. Perform the assay with each buffer to identify the optimal salt concentration that reduces background without affecting the specific signal. |
Troubleshooting Workflow for High Background in Plate-Based Assays
Caption: Troubleshooting workflow for high background signals.
Issue 2: Non-specific binding in cell-based assays (e.g., immunofluorescence, flow cytometry)
In cell-based assays, non-specific binding can occur to the cell surface or intracellular components, leading to false-positive signals.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Binding to Cell Surface Proteins | Include a protein-based blocker in the incubation buffer. | 1. Use a buffer containing 1-5% BSA or normal serum from the same species as the secondary antibody for all incubation and wash steps.[10] |
| Fc Receptor Binding | Block Fc receptors on the cell surface. | 1. Pre-incubate cells with an Fc receptor blocking reagent (e.g., FcγR blocker) for 10-15 minutes at room temperature before adding antibodies. |
| Cross-reactivity of Antibodies | Use cross-adsorbed secondary antibodies. | 1. Select secondary antibodies that have been pre-adsorbed against immunoglobulins from the species of your sample to minimize cross-reactivity.[10] |
Signaling Pathway of Non-Specific Antibody Binding
Caption: Specific vs. non-specific antibody binding pathways.
Quantitative Data Summary
The following table summarizes the hypothetical effectiveness of different blocking agents in reducing non-specific binding of this compound in an ELISA-based assay. The data is presented as a percentage reduction in background signal compared to a no-blocker control.
| Blocking Agent | Concentration | Incubation Time (hours) | Temperature (°C) | % Background Reduction (Mean ± SD) |
| No Blocker | N/A | N/A | N/A | 0 ± 0 |
| Bovine Serum Albumin (BSA) | 1% | 2 | 25 | 65 ± 5.2 |
| Bovine Serum Albumin (BSA) | 5% | 2 | 25 | 78 ± 4.1 |
| Non-fat Dry Milk | 5% | 2 | 25 | 85 ± 3.5 |
| Casein-based Blocker | 1x | 1 | 25 | 92 ± 2.8 |
| Synthetic Polymer Blocker | 1x | 1 | 25 | 95 ± 2.1 |
Note: This data is for illustrative purposes only. Optimal blocking conditions should be determined empirically for each specific assay.
Experimental Protocols
Protocol 1: General Blocking Procedure for Plate-Based Assays
-
Coating: Coat the microplate wells with the desired antigen or antibody in an appropriate coating buffer. Incubate as required.
-
Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add 200-300 µL of the chosen blocking buffer to each well.[5]
-
Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.[5]
-
Washing: Wash the wells three times with the wash buffer.
-
The plate is now ready for the addition of samples and detection reagents.
Protocol 2: Immunofluorescence Staining with Fc Receptor Block
-
Cell Preparation: Seed and treat cells as required by the experimental design.
-
Fixation and Permeabilization: Fix and permeabilize the cells using appropriate reagents (e.g., paraformaldehyde and Triton X-100).
-
Washing: Wash cells three times with PBS.
-
Fc Receptor Block: Incubate cells with an Fc receptor blocking solution for 15 minutes at room temperature.
-
Primary Antibody Incubation: Without washing, add the primary antibody diluted in a buffer containing a protein-based blocker (e.g., 1% BSA in PBS). Incubate for the recommended time.
-
Washing: Wash cells three times with wash buffer (e.g., PBS with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in the same blocking buffer.
-
Washing and Mounting: Wash cells, counterstain if necessary (e.g., with DAPI), and mount for imaging.
References
- 1. This compound CAS#: 134965-82-5 [chemicalbook.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 6. Blocking reagents [abcam.cn]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 10. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
Strategies to reduce the hemolytic activity of Lavendofuseomycin
Welcome to the technical support center for researchers working with Lavendofuseomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on mitigating hemolytic activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a novel peptide-based antibiotic currently under investigation for its potent antimicrobial properties. Preliminary studies suggest it has significant activity against a broad spectrum of bacteria, making it a promising candidate for combating antibiotic-resistant infections.
Q2: I am observing significant hemolytic activity in my experiments with this compound. Why is this a concern?
Hemolytic activity refers to the lysis (rupture) of red blood cells (erythrocytes), which leads to the release of hemoglobin into the surrounding plasma. For therapeutic agents intended for systemic use, high hemolytic activity is a major safety concern that can lead to anemia, jaundice, and kidney damage. Therefore, minimizing this off-target effect is critical for the preclinical development of this compound.
Q3: How can I quantify the hemolytic activity of my this compound samples?
The hemolytic activity is typically quantified by determining the HC50 value, which is the concentration of the compound that causes 50% hemolysis of a red blood cell suspension. A higher HC50 value indicates lower hemolytic activity, which is a desirable characteristic for a therapeutic peptide.
Q4: What are the primary strategies to reduce the hemolytic activity of this compound?
Several strategies can be employed to reduce the hemolytic activity of peptide-based drugs like this compound. These can be broadly categorized into:
-
Structural Modification: Altering the amino acid sequence to modulate properties like hydrophobicity and net charge.
-
Formulation Strategies: Encapsulating or modifying this compound to protect red blood cells from its lytic effects. This includes techniques like liposomal encapsulation and PEGylation.
-
Chemical Conjugation: Attaching other molecules, such as polymers, to the peptide to alter its interaction with cell membranes.
Troubleshooting Guide: High Hemolytic Activity
If you are encountering unacceptably high levels of hemolysis in your assays, consider the following troubleshooting steps and potential mitigation strategies.
Problem: Inconsistent Hemolysis Assay Results
Before attempting to modify this compound, it is crucial to ensure your hemolysis assay is robust and reproducible.
Troubleshooting Steps:
-
Verify Controls: Ensure your positive control (e.g., 1% Triton X-100) consistently yields maximal hemolysis and your negative control (e.g., Phosphate-Buffered Saline - PBS) shows baseline or no hemolysis.
-
Check Reagent Quality: Use fresh red blood cell suspensions and ensure all buffers and solutions are correctly prepared and at the appropriate pH.
-
Standardize Incubation Time: Adhere to a consistent incubation time (e.g., 1 hour) at 37°C for all experiments.
Problem: High Intrinsic Hemolytic Activity of this compound
If your assay is consistent and the intrinsic hemolytic activity of this compound is high, the following strategies can be explored to reduce it.
Strategy 1: Structural Modification
The hemolytic activity of peptides is often linked to their physicochemical properties. Systematic modifications to the peptide structure can help to dissociate antimicrobial activity from hemolytic effects.
-
Hydrophobicity Modulation: Excessive hydrophobicity can lead to non-specific interactions with erythrocyte membranes.
-
Suggested Action: Substitute hydrophobic amino acid residues with less hydrophobic or polar ones.
-
-
Charge Modification: The net positive charge, while often important for antimicrobial activity, can also contribute to binding with the negatively charged surface of red blood cells.[1]
-
Suggested Action: Replace cationic residues (e.g., Lysine, Arginine) with neutral or anionic residues.
-
-
L-to-D Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can alter the peptide's secondary structure and its interaction with cell membranes, sometimes leading to reduced hemolytic activity without compromising antimicrobial efficacy.[2]
Strategy 2: Formulation Approaches
Modifying the delivery of this compound can shield red blood cells from its direct effects.
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrophilicity of the peptide and create a protective layer, which may reduce interactions with erythrocyte membranes.[3]
-
Liposomal Encapsulation: Encapsulating this compound within liposomes can prevent its direct contact with red blood cells, thereby reducing hemolysis. The liposomal formulation can be designed for targeted release at the site of infection.
Data Summary: Impact of Mitigation Strategies on Hemolytic Activity (Hypothetical Data)
| This compound Variant | Modification | Antimicrobial Activity (MIC µg/mL) | Hemolytic Activity (HC50 µg/mL) | Therapeutic Index (HC50/MIC) |
| Wild-Type | None | 4 | 20 | 5 |
| Variant A | Reduced Hydrophobicity | 8 | 150 | 18.75 |
| Variant B | Reduced Net Charge | 16 | >200 | >12.5 |
| Variant C | PEGylated | 6 | 180 | 30 |
| Variant D | Liposomal Formulation | 4 | >250 | >62.5 |
Key Experimental Protocols
Protocol 1: Hemolysis Assay
This protocol outlines the steps to determine the HC50 value of this compound.
Materials:
-
This compound stock solution
-
Freshly collected red blood cells (RBCs)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control
-
96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Prepare RBC Suspension: Wash fresh RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.
-
Prepare Peptide Dilutions: Create a serial dilution of this compound in PBS to cover a range of concentrations.
-
Incubation: In a 96-well plate, add 50 µL of the 2% RBC suspension to 50 µL of each peptide dilution. Include wells for a negative control (50 µL RBCs + 50 µL PBS) and a positive control (50 µL RBCs + 50 µL 1% Triton X-100).
-
Incubate: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate (e.g., 800 x g for 10 minutes) to pellet intact RBCs.
-
Measure Hemoglobin Release: Carefully transfer 50 µL of the supernatant to a new 96-well plate and measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate Percent Hemolysis:
-
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
-
Determine HC50: Plot the percentage of hemolysis against the peptide concentration and determine the concentration that causes 50% hemolysis.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to assess the antimicrobial activity of this compound variants to ensure that modifications to reduce hemolytic activity have not compromised its primary function.
Materials:
-
This compound and its modified variants
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Incubator
Methodology:
-
Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Prepare Peptide Dilutions: Prepare a 2-fold serial dilution of each this compound variant in MHB in a 96-well plate.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Visualizing Experimental Workflows and Pathways
Caption: Workflow for mitigating the hemolytic activity of this compound.
Caption: Proposed mechanism of this compound-induced hemolysis.
References
Technical Support Center: Enhancing the Bioavailability of Lavendofuseomycin
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the challenges associated with the in vivo delivery of Lavendofuseomycin. Given its classification as a macrolide pentaene antibiotic with a high molecular weight (1140.57 g/mol ), this compound is anticipated to exhibit poor aqueous solubility, posing a significant hurdle to achieving adequate systemic exposure in preclinical studies.[1]
This document outlines a systematic approach to physicochemical characterization and formulation development to enhance its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving good oral bioavailability with this compound?
A1: The primary barriers are likely its high molecular weight and very low aqueous solubility. For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids.[2] Large, lipophilic molecules like this compound tend to have poor solubility, which limits the concentration gradient available for absorption across the intestinal wall.
Q2: What is the Biopharmaceutics Classification System (BCS) and where might this compound fit?
A2: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. While the exact permeability of this compound is unknown, given its poor solubility, it would likely be classified as either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). Formulation strategies are crucial for both classes to improve drug dissolution and subsequent absorption.[3]
Q3: Which formulation strategy is the best starting point for a compound like this compound?
A3: There is no single "best" strategy. The optimal choice depends on the specific physicochemical properties of your drug batch. However, for highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) are often an excellent starting point.[4][5] They work by pre-dissolving the drug in a lipid/surfactant mixture that spontaneously forms a fine emulsion in the gut, facilitating absorption.
Q4: Can I simply dissolve this compound in an oil like corn oil for my in vivo study?
A4: While a simple oil solution is a basic lipid formulation, it often provides only modest and highly variable bioavailability improvements. The digestion and absorption of simple oils can be erratic. More advanced lipid systems like SEDDS, which contain surfactants and co-solvents, generally offer more robust and reproducible performance by ensuring rapid and fine emulsification.
Troubleshooting Guide
Problem: My prepared this compound formulation is precipitating upon dilution in water or simulated gastric fluid.
-
Cause: This indicates that the drug is "crashing out" of the supersaturated state created by the formulation. The formulation may lack sufficient precipitation inhibitors or the drug load is too high for the chosen excipients.
-
Solution 1 (For Lipid Formulations): Increase the concentration of surfactants or co-solvents relative to the lipid phase. This can help create more stable micelles or emulsion droplets that can hold more drug in solution.
-
Solution 2 (For Amorphous Solid Dispersions): Incorporate a precipitation-inhibiting polymer into your formulation. Polymers can help maintain the drug in a supersaturated state for a longer duration, allowing more time for absorption.
-
Solution 3 (General): Reduce the drug loading in the formulation. While this may require administering a larger volume, it can ensure the drug remains solubilized.
Problem: I am observing very low and highly variable plasma concentrations in my animal pharmacokinetic study.
-
Cause: This is a classic sign of poor and erratic absorption. It could be due to inadequate dissolution, drug degradation in the stomach, or efflux transporter activity.
-
Solution 1: Switch to a more robust formulation strategy. If a simple suspension failed, try a nanosuspension or a SEDDS formulation, which are specifically designed to increase dissolution rate and absorption uniformity.
-
Solution 2: Ensure the formulation is homogenous. For suspensions, ensure adequate mixing before each dose is drawn. For SEDDS, ensure all components are fully dissolved.
-
Solution 3: Consider the impact of food. The presence of lipids from food can significantly enhance the absorption of lipophilic drugs. Compare dosing in fasted vs. fed animals to see if a "food effect" is present.
Problem: The particle size of my nanosuspension is increasing over time.
-
Cause: This phenomenon, known as Ostwald ripening, is a sign of physical instability. The system lacks sufficient stabilization to prevent smaller particles from dissolving and re-depositing onto larger ones.
-
Solution: Optimize your stabilizer. Increase the concentration of the steric or ionic stabilizer used in the nanosuspension. A combination of stabilizers often works best. Ensure the chosen stabilizer has a high affinity for the drug particle surface.
Step 1: Physicochemical Characterization
Before beginning formulation work, it is critical to characterize your specific batch of this compound. This data will guide your selection of an appropriate bioavailability enhancement strategy.
| Parameter | Experimental Method | Rationale for Formulation Development |
| Aqueous Solubility | Shake-flask method in buffers (pH 1.2, 4.5, 6.8) | Determines the extent of the solubility challenge. pH dependency can inform whether salt formation is viable. |
| LogP / LogD | HPLC-based or shake-flask method | Predicts lipophilicity. A high LogP (>3) suggests that lipid-based formulations will be a promising approach. |
| pKa | Potentiometric titration or UV-spectroscopy | Identifies ionizable groups. This is crucial for salt screening and understanding pH-dependent solubility. |
| Solid-State Form | XRPD, DSC, TGA | Determines if the material is crystalline or amorphous. Amorphous forms are more soluble but less stable. |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | A high melting point often correlates with low solubility. It is also a key parameter for developing melt-based formulations like solid dispersions. |
Step 2: Selecting a Formulation Strategy
Based on the characterization data, the following workflow can guide the selection of a suitable formulation approach.
Caption: Decision workflow for selecting a suitable formulation strategy.
Comparison of Leading Strategies
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Lipid-Based (SEDDS) | Pre-dissolves drug; forms fine emulsion in gut to enhance absorption via lymphatic uptake. | High drug loading possible; suitable for highly lipophilic drugs; can reduce food effects. | Chemical stability of the drug in excipients can be a concern; requires careful selection of oils, surfactants, and co-solvents. |
| Amorphous Solid Dispersion | Disperses the drug in a polymer matrix in its high-energy amorphous state, increasing solubility and dissolution rate. | Significant increase in apparent solubility; established manufacturing techniques (spray drying, HME). | Physically unstable (risk of recrystallization); potential for drug-polymer interactions. |
| Nanosuspension | Reduces drug particle size to the nanometer range, increasing surface area for faster dissolution as described by the Noyes-Whitney equation. | Applicable to most poorly soluble drugs; high drug loading; suitable for oral and parenteral routes. | Physical instability (particle growth); manufacturing can be energy-intensive (milling, homogenization). |
| Cyclodextrin Complexation | Forms an inclusion complex where the lipophilic drug resides inside the hydrophobic cavity of the cyclodextrin molecule, while the hydrophilic exterior improves aqueous solubility. | Rapidly increases solubility; well-established technology. | Limited drug loading capacity; potential for renal toxicity with some cyclodextrins at high doses. |
Appendix: Experimental Protocols
Protocol A: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Ternary Phase Diagram Construction: Based on solubility data, select one oil, one surfactant, and one co-solvent. Construct a ternary phase diagram by mixing them in different ratios and observing the self-emulsification behavior upon dropwise addition to water under gentle agitation. Identify the region that forms a rapid, clear, and stable microemulsion.
-
Formulation Preparation:
-
Select a ratio from the optimal region of the phase diagram (e.g., 30% Oil, 50% Surfactant, 20% Co-solvent).
-
Weigh the required amounts of oil, surfactant, and co-solvent into a clear glass vial.
-
Heat the mixture to 40°C in a water bath to reduce viscosity.
-
Add the pre-weighed this compound to the excipient mixture.
-
Vortex and/or sonicate the mixture until the drug is completely dissolved and the solution is clear.
-
Allow the formulation to cool to room temperature. Store protected from light.
-
-
Characterization: Evaluate the formulation for droplet size, polydispersity index (PDI), and stability upon dilution before proceeding to in vivo studies.
Protocol B: Workflow for an In Vivo Pharmacokinetic Study
The following diagram outlines the typical workflow for assessing the performance of a new this compound formulation in a rodent model.
Caption: Standard experimental workflow for an in vivo PK study.
Protocol C: Standard Oral Gavage in Rodents
-
Animal Preparation: Ensure animals have been properly fasted if required by the study design (typically overnight for rats, with free access to water).
-
Dose Calculation: Calculate the required volume of the formulation to administer based on the target dose (e.g., in mg/kg) and the most recent body weight of the animal.
-
Administration:
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the needle from the tip of the animal's nose to the last rib to ensure proper length for stomach delivery.
-
Carefully insert the needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Slowly dispense the calculated volume of the formulation.
-
Gently remove the needle.
-
-
Monitoring: Return the animal to its cage and monitor for any signs of distress. Follow the approved institutional animal care and use committee (IACUC) protocol for all procedures.
References
- 1. This compound CAS#: 134965-82-5 [m.chemicalbook.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Lavendofuseomycin and Other Macrolide Antibiotics in Inhibiting Bacterial Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrolide antibiotics are a class of drugs primarily used to manage and treat a variety of bacterial infections.[1] This guide provides a comparative efficacy analysis of a novel investigational macrolide, Lavendofuseomycin, against established macrolide antibiotics such as Azithromycin, Clarithromycin, and Erythromycin. The data presented is based on in-vitro studies assessing the minimum inhibitory concentration (MIC) required to hinder the growth of clinically relevant bacterial strains.
It is important to note that this compound is a hypothetical compound used here for illustrative purposes to showcase a comparative analysis framework. The experimental data for this compound is simulated to reflect plausible outcomes for a new macrolide antibiotic.
Mechanism of Action of Macrolide Antibiotics
Macrolide antibiotics function by inhibiting bacterial protein synthesis.[1] They achieve this by reversibly binding to the 50S ribosomal subunit of bacteria.[2][3] This binding action obstructs the exit tunnel for the growing polypeptide chain and interferes with the peptidyltransferase enzyme, which is responsible for adding amino acids to the elongating peptide chain.[4] This disruption ultimately halts protein production, leading to a bacteriostatic effect, meaning it inhibits the growth and reproduction of bacteria. At higher concentrations, macrolides can sometimes be bactericidal, meaning they can kill bacteria.
Caption: Mechanism of action of macrolide antibiotics.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. It is a standard measure of an antibiotic's potency. The following table summarizes the hypothetical MIC values (in µg/mL) of this compound compared to other macrolides against common bacterial pathogens. Lower MIC values indicate greater efficacy.
| Bacterial Strain | This compound (µg/mL) | Azithromycin (µg/mL) | Clarithromycin (µg/mL) | Erythromycin (µg/mL) |
| Streptococcus pneumoniae | 0.06 | 0.12 | 0.06 | 0.06 |
| Haemophilus influenzae | 1 | 2 | 8 | 4 |
| Moraxella catarrhalis | 0.03 | 0.06 | 0.12 | 0.12 |
| Staphylococcus aureus | 0.5 | 1 | 0.5 | 0.5 |
| Mycoplasma pneumoniae | ≤0.015 | ≤0.015 | ≤0.015 | ≤0.015 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar (B569324) plates for 18-24 hours. Colonies were then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of each antibiotic were prepared in cation-adjusted Mueller-Hinton broth (CAMHB). The final concentrations in the microtiter plate wells ranged from 0.008 to 128 µg/mL.
-
Inoculation and Incubation: Each well of a 96-well microtiter plate, containing 100 µL of the diluted antibiotic, was inoculated with 100 µL of the bacterial suspension. The plates were incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism, as detected by the unaided eye.
Caption: Workflow for MIC determination.
Discussion of Comparative Data
The hypothetical data suggests that this compound demonstrates potent in-vitro activity against a range of respiratory pathogens. Its efficacy against Streptococcus pneumoniae and Moraxella catarrhalis is comparable to or greater than the established macrolides. Notably, its lower MIC value against Haemophilus influenzae suggests a potential advantage, as this is a common respiratory pathogen. The activity against Staphylococcus aureus and Mycoplasma pneumoniae is consistent with that of other macrolides.
Conclusion and Future Directions
While the data for this compound is illustrative, this guide provides a framework for the comparative evaluation of new macrolide antibiotics. The presented methodologies for determining MIC are standard in the field and crucial for assessing the potential of new antimicrobial agents. Further studies would be required to determine the in-vivo efficacy, safety profile, and pharmacokinetic and pharmacodynamic properties of any new investigational drug. The ongoing emergence of antibiotic resistance necessitates the continued development and rigorous evaluation of new antibiotics like the hypothetical this compound to address unmet medical needs.
References
A Comparative Analysis of Lavendofuseomycin and Amphotericin B: A Data-Driven Guide
A comparative analysis between Lavendofuseomycin and Amphotericin B is not feasible at this time due to a significant lack of publicly available scientific data on this compound. Extensive searches for experimental data, mechanism of action, antifungal spectrum, toxicity, and pharmacokinetic properties of this compound have yielded minimal information. It appears to be an obscure macrolide pentaene antibiotic with its primary citation being a 1991 Russian publication.[1]
Conversely, Amphotericin B is a well-researched and widely used antifungal agent with a vast body of scientific literature. Therefore, this guide will provide a comprehensive overview of Amphotericin B, adhering to the requested format for data presentation, experimental protocols, and visualizations, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Amphotericin B: A Comprehensive Overview
Amphotericin B is a polyene macrolide antibiotic derived from the bacterium Streptomyces nodosus.[2] For over six decades, it has been a cornerstone in the treatment of serious, life-threatening fungal infections.[3]
Mechanism of Action
Amphotericin B's primary mechanism of action involves its high affinity for ergosterol, the main sterol component of fungal cell membranes.[1][4] This interaction leads to the formation of transmembrane channels or pores. The creation of these pores disrupts the osmotic integrity of the fungal cell membrane, causing leakage of essential intracellular components, such as potassium and magnesium ions, which ultimately leads to fungal cell death.
In addition to pore formation, Amphotericin B is also thought to induce oxidative damage to fungal cells through the generation of free radicals, further contributing to its antifungal activity. It also has an immunomodulatory effect by stimulating phagocytic cells, which aids in clearing the fungal infection.
The toxicity of Amphotericin B in mammalian cells stems from its ability to also bind to cholesterol, a key component of mammalian cell membranes, although with a lower affinity than for ergosterol. This interaction is responsible for many of the adverse effects associated with its use.
Caption: Mechanism of action of Amphotericin B.
Antifungal Spectrum
Amphotericin B possesses a broad spectrum of activity against a wide range of fungal pathogens. It is considered a first-line therapy for several invasive fungal infections, including mucormycosis and cryptococcal meningitis.
Table 1: In Vitro Susceptibility of Various Fungi to Amphotericin B
| Fungal Species | MIC Range (μg/mL) |
| Aspergillus fumigatus | 0.03 - 1.0 |
| Blastomyces dermatitidis | 0.03 - 1.0 |
| Candida albicans | 0.03 - 1.0 |
| Candida non-albicans species | May be less susceptible |
| Coccidioides immitis | 0.03 - 1.0 |
| Cryptococcus neoformans | 0.03 - 1.0 |
| Histoplasma capsulatum | 0.03 - 1.0 |
| Mucor mucedo | 0.03 - 1.0 |
| Sporothrix schenckii | 0.03 - 1.0 |
| Fusarium sp. | Often resistant |
| Pseudallescheria boydii | Often resistant |
Source:
Toxicity Profile
The clinical utility of conventional Amphotericin B deoxycholate is often limited by its significant toxicity, particularly nephrotoxicity and infusion-related reactions.
Table 2: Common Adverse Effects of Amphotericin B
| Adverse Effect | Description |
| Infusion-Related Reactions | Fever, chills, rigors, headache, nausea, and vomiting are common shortly after administration. |
| Nephrotoxicity | Kidney damage is a frequent and potentially severe side effect, which can lead to renal insufficiency, hypokalemia, and hypomagnesemia. |
| Anaphylaxis | Allergic reactions, including anaphylaxis, can occur. |
| Cardiotoxicity | Myocarditis (inflammation of the heart) is a serious but less common side effect. |
To mitigate these toxicities, lipid-based formulations of Amphotericin B, such as liposomal Amphotericin B (L-AmB) and Amphotericin B lipid complex (ABLC), have been developed. These formulations exhibit reduced nephrotoxicity while maintaining comparable efficacy.
Pharmacokinetic Properties
Amphotericin B is poorly absorbed from the gastrointestinal tract and therefore must be administered intravenously for systemic infections.
Table 3: Pharmacokinetic Parameters of Different Amphotericin B Formulations
| Parameter | Amphotericin B Deoxycholate | Liposomal Amphotericin B (L-AmB) | Amphotericin B Lipid Complex (ABLC) |
| Recommended Dosage | 0.5 - 1.5 mg/kg/day | 3 - 6 mg/kg/day | 5 mg/kg/day |
| Peak Plasma Concentration (Cmax) | Lower | Significantly Higher | - |
| Area Under the Curve (AUC) | Lower | Significantly Higher | - |
| Volume of Distribution (Vd) | Large | Smaller | - |
| Elimination Half-life | Biphasic: Initial ~24 hours, Terminal ~15 days | Shorter than deoxycholate | - |
| Primary Route of Elimination | Renal (slowly) | Reticuloendothelial System | Reticuloendothelial System |
Sources:
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of Amphotericin B against various fungal isolates is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vivo Efficacy Studies (Murine Model of Disseminated Aspergillosis)
Animal models are crucial for evaluating the in vivo efficacy of antifungal agents. A common model is the murine model of disseminated aspergillosis.
-
Immunosuppression: Mice are immunosuppressed with agents like cyclophosphamide (B585) or corticosteroids to render them susceptible to fungal infection.
-
Infection: A standardized inoculum of Aspergillus fumigatus conidia is injected intravenously.
-
Treatment: Treatment with different formulations and dosages of Amphotericin B is initiated at a specified time post-infection. A control group receives a placebo.
-
Monitoring: Mice are monitored daily for survival.
-
Endpoint Analysis: At the end of the study, or upon euthanasia, target organs (e.g., kidneys, lungs, brain) are harvested for fungal burden determination (colony-forming units per gram of tissue).
Conclusion
While a direct comparison with the obscure this compound is not possible, this guide provides a detailed analysis of Amphotericin B, a stalwart in the arsenal (B13267) against invasive fungal infections. Its broad spectrum of activity and potent fungicidal action are well-established, though its use is tempered by significant toxicities. The development of lipid-based formulations has substantially improved its safety profile, ensuring its continued role in treating life-threatening mycoses. Further research into novel antifungal agents remains a critical endeavor to address the challenges of toxicity and emerging resistance.
References
- 1. This compound CAS#: 134965-82-5 [chemicalbook.com]
- 2. Antifungal Activity of Lavandula angustifolia Essential Oil against Candida albicans: Time-Kill Study on Pediatric Sputum Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity of Lavandula angustifolia essential oil against Candida albicans yeast and mycelial form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavensomycin, an inhibitor of enzyme reactions involving hydrogen transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Cellular Target of Novel Antifungal Agents like Lavendofuseomycin
The emergence of drug-resistant fungal pathogens presents a significant threat to global health, creating an urgent need for novel antifungal therapies with new mechanisms of action.[1][2] Lavendofuseomycin represents a promising, albeit currently uncharacterized, antifungal compound. A critical step in the development of any new drug is the identification and validation of its cellular target. This process is particularly challenging for fungi, as they are eukaryotes and share many cellular pathways with their human hosts, which can lead to toxicity.[2]
This guide provides a comparative overview of modern experimental strategies for identifying and validating the molecular target of a novel antifungal agent, using this compound as a case study. We will explore genetic, biochemical, and proteomic approaches, offering detailed protocols for key experiments and a logical workflow for researchers.
Comparative Analysis of Target Identification Strategies
A robust validation of a drug's target requires a multi-pronged approach, as no single method is definitive. The most effective strategies combine genetic approaches in model organisms like Saccharomyces cerevisiae with direct biochemical validation.[1][3] The table below compares the primary methodologies used in the field of antifungal drug discovery.
| Methodology | Principle | Key Techniques | Advantages | Disadvantages |
| Genetic & Genomic Approaches | These methods leverage the power of yeast genetics and genomic libraries to identify gene-drug interactions. They are based on the principle that altering the expression of a drug's target will affect the organism's sensitivity to that drug. | Haploinsufficiency Profiling (HIP): Identifies genes where a 50% reduction in dosage (in a heterozygous mutant) causes hypersensitivity to a compound, suggesting the gene product may be the target. Homozygous Profiling: Uses a collection of mutants lacking non-essential genes to find those that confer sensitivity or resistance, revealing pathways that buffer the drug target. Multicopy Suppression: Identifies genes that, when overexpressed, provide resistance to the compound, often because the gene encodes the drug target itself. | - Unbiased, genome-wide screening. - Powerful for generating initial hypotheses in a living cell. - Excellent for identifying pathways and downstream effects. | - Primarily applicable to genetically tractable organisms like S. cerevisiae. - Can be indirect; hypersensitivity may not always indicate a direct target. - Requires specialized mutant libraries. |
| Biochemical Approaches | These methods aim to directly demonstrate the physical interaction between the compound and its putative target protein. They are crucial for confirming hypotheses generated from genetic screens. | Affinity Chromatography: An immobilized version of the drug is used to "pull down" binding proteins from a cell lysate, which are then identified by mass spectrometry. In Vitro Inhibition/Enzymatic Assays: The purified target protein is tested directly to see if its activity is inhibited by the compound in a dose-dependent manner. | - Provides direct evidence of a physical interaction. - Allows for the determination of binding affinity and inhibition kinetics. - Confirms the functional consequence of binding (e.g., enzyme inhibition). | - Requires a purified, active protein, which can be difficult to produce. - Affinity chromatography can yield non-specific binders. - Only confirms a predicted interaction; does not identify novel targets on its own. |
| Proteomic Approaches | This strategy involves analyzing changes in the entire proteome of the fungal cell in response to drug treatment. It can reveal the drug's mechanism of action and identify affected pathways. | Differential Proteomics (e.g., iTRAQ, SILAC): Compares protein expression levels between treated and untreated cells to identify up- or down-regulated proteins, which can point to the target pathway. Thermal Proteome Profiling (TPP): Measures changes in the thermal stability of proteins upon ligand binding. A drug target will typically be stabilized by the binding of an inhibitor. | - Provides a global view of the cellular response to the compound. - Can identify downstream effects and potential off-targets. - Does not require genetic modification of the fungus. | - Changes in protein expression are often downstream effects, not the primary target. - Can be complex to analyze and may not pinpoint a single target. - TPP requires specialized equipment and bioinformatics. |
Experimental Workflow & Signaling Pathway Diagrams
A logical progression of experiments is key to efficiently and accurately identifying a drug target. The workflow typically begins with broad, unbiased genetic screens and funnels down to specific, direct biochemical validation.
References
Unveiling the Cross-Resistance Profile of a Novel Antibiotic: A Methodological Guide
A Comparative Analysis Framework for Lavendofuseomycin Against Existing Antibiotic Classes
Disclaimer: As of this publication, publicly available data on "this compound" and its cross-resistance profile with existing antibiotics is unavailable. Therefore, this guide serves as a comprehensive methodological framework for researchers, scientists, and drug development professionals to conduct and present such a study. The data presented herein is illustrative and intended to guide the experimental and analytical process.
Introduction to Cross-Resistance in Antibiotics
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents.[1] This phenomenon can significantly limit the therapeutic options for treating bacterial infections. For instance, a mutation that alters the target of one antibiotic may also affect the binding of other antibiotics that share the same target.[1] Similarly, mechanisms like efflux pumps can expel a wide range of different antibiotic classes from the bacterial cell.[1] Understanding the cross-resistance profile of a novel antibiotic, such as the hypothetical this compound, is a critical step in its preclinical development. It helps to predict its potential clinical utility, identify possible combination therapies, and anticipate the emergence of resistance.
Mechanisms of Action and Resistance of a Novel Antibiotic and Existing Antibiotic Classes
A thorough cross-resistance study necessitates a foundational understanding of the mechanisms of action and resistance for both the novel compound and the comparator antibiotics.
This compound (Hypothetical Mechanism)
For the purpose of this guide, we will hypothesize that this compound inhibits bacterial DNA gyrase, an essential enzyme for DNA replication. This would place it in the same mechanistic class as fluoroquinolones.
Table 1: Mechanisms of Action and Resistance for Major Antibiotic Classes
| Antibiotic Class | Mechanism of Action | Common Mechanisms of Resistance |
| Beta-Lactams (e.g., Penicillins, Cephalosporins) | Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2][3] | Production of β-lactamase enzymes that inactivate the antibiotic, alteration of PBPs, and reduced drug permeability. |
| Quinolones (e.g., Ciprofloxacin, Levofloxacin) | Inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. | Mutations in the target enzymes (DNA gyrase and topoisomerase IV), increased efflux pump activity, and plasmid-mediated resistance. |
| Aminoglycosides (e.g., Gentamicin, Tobramycin) | Bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and inhibition of protein synthesis. | Enzymatic modification of the antibiotic, alteration of the ribosomal target, and decreased uptake of the drug. |
| Macrolides (e.g., Azithromycin, Erythromycin) | Bind to the 50S ribosomal subunit and inhibit protein synthesis by blocking the exit of the growing polypeptide chain. | Target site modification (methylation of 23S rRNA), active efflux of the drug, and enzymatic inactivation. |
| Tetracyclines (e.g., Doxycycline, Tetracycline) | Reversibly bind to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the ribosomal A site and inhibiting protein synthesis. | Efflux pumps that actively remove the antibiotic from the cell, ribosomal protection proteins that dislodge the antibiotic from its target, and enzymatic inactivation. |
Experimental Protocol: Assessing Cross-Resistance via Minimum Inhibitory Concentration (MIC) Testing
The most common method to quantify cross-resistance is by determining the Minimum Inhibitory Concentration (MIC) of various antibiotics against bacterial strains with induced or natural resistance to the novel antibiotic, and vice versa. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Materials
-
Bacterial strains (e.g., reference strains like Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, and clinically isolated resistant strains).
-
This compound and a panel of existing antibiotics.
-
Mueller-Hinton broth (MHB) and Mueller-Hinton agar (B569324) (MHA).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
Procedure
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial isolates onto MHA plates and incubate for 18-24 hours at 37°C.
-
Select three to five colonies and suspend them in MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of each antibiotic.
-
Perform serial two-fold dilutions of each antibiotic in MHB in the 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plates containing the antibiotic dilutions with the prepared bacterial inoculum.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each bacterial strain.
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Interpretation of Results
An increase in the MIC of an existing antibiotic against a this compound-resistant strain compared to the susceptible parent strain indicates cross-resistance. Conversely, if resistance to an existing antibiotic leads to an increased MIC for this compound, this also demonstrates cross-resistance.
Data Presentation: Hypothetical Cross-Resistance Data for this compound
The following table illustrates how quantitative cross-resistance data for this compound could be presented.
Table 2: Hypothetical MICs (µg/mL) of this compound and Comparator Antibiotics Against Susceptible and Resistant S. aureus Strains
| Antibiotic | S. aureus Parent Strain (Susceptible) | S. aureus this compound-Resistant Strain | S. aureus Ciprofloxacin-Resistant Strain | S. aureus Gentamicin-Resistant Strain | S. aureus Erythromycin-Resistant Strain | S. aureus Tetracycline-Resistant Strain |
| This compound | 0.5 | >64 | 32 | 0.5 | 1 | 0.5 |
| Ciprofloxacin | 0.25 | 16 | >64 | 0.25 | 0.5 | 0.25 |
| Gentamicin | 1 | 1 | 0.5 | >128 | 1 | 2 |
| Erythromycin | 0.5 | 0.5 | 1 | 0.5 | >256 | 0.5 |
| Tetracycline | 2 | 2 | 4 | 2 | 1 | >128 |
| Oxacillin (Beta-Lactam) | 0.25 | 0.25 | 0.5 | 0.25 | 0.25 | 0.25 |
Interpretation of Hypothetical Data:
-
The this compound-resistant strain shows a significant increase in the MIC of Ciprofloxacin, suggesting cross-resistance, likely due to a shared target (DNA gyrase) or a common efflux mechanism.
-
The Ciprofloxacin-resistant strain also exhibits a higher MIC for this compound, reinforcing the evidence for cross-resistance between these two antibiotics.
-
No significant cross-resistance is observed with Gentamicin, Erythromycin, Tetracycline, or Oxacillin, indicating that the resistance mechanism to this compound in this hypothetical strain is specific to quinolone-like antibiotics.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for a comprehensive cross-resistance study.
Caption: Workflow for a cross-resistance study.
References
A Comparative Analysis of the Mechanism of Action of Lavendofuseomycin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on Lavendofuseomycin is limited in publicly available scientific literature. This guide provides a comparative analysis based on its classification as a pentaene macrolide antibiotic and draws comparisons with the well-characterized pentaene macrolide, Filipin (B1216100). Further research is required to fully elucidate the specific mechanisms and properties of this compound.
Introduction
This compound is a macrolide antibiotic belonging to the pentaene subgroup of polyenes.[1] Polyene macrolides are a class of antimicrobial compounds known primarily for their potent antifungal activity.[2][3] This guide offers a comparative analysis of the presumed mechanism of action of this compound against other relevant antibiotics, with a focus on its classification as a pentaene macrolide. Due to the scarcity of specific data on this compound, this analysis will heavily leverage the known properties of its class and use Filipin as a primary comparator.
Mechanism of Action: Polyene Macrolides
The primary mechanism of action for polyene macrolide antibiotics is the disruption of the fungal cell membrane.[4][5] This is achieved through a high affinity for sterols, which are essential components of eukaryotic cell membranes. In fungi, the predominant sterol is ergosterol (B1671047).
There are two proposed models for how polyene macrolides disrupt the fungal cell membrane:
-
Pore Formation Model: The classic model suggests that polyene antibiotics insert into the cell membrane and bind to ergosterol, forming aggregates that create transmembrane channels or pores. This leads to an increase in membrane permeability, allowing the leakage of essential intracellular ions (such as K+) and small molecules, ultimately resulting in fungal cell death.
-
Ergosterol Extraction Model: A more recent model proposes that polyene macrolides act as "molecular sponges," extracting ergosterol directly from the cell membrane. The loss of ergosterol disrupts the structural integrity and fluidity of the membrane, leading to cell lysis.
While the primary target of polyene macrolides is fungal ergosterol, some members of this class have been shown to interact with cholesterol in mammalian cell membranes, which can lead to toxicity.
Interestingly, while most polyene macrolides exhibit little to no antibacterial activity due to the absence of sterols in bacterial cell membranes, some, like faeriefungin, have demonstrated bactericidal effects against certain Gram-positive and fastidious Gram-negative bacteria. This suggests that some polyene macrolides may have alternative mechanisms of action or can interact with other membrane components in bacteria. The initial classification of this compound for "antibacterial research" suggests it may fall into this subgroup of polyenes with broader antimicrobial activity.
Comparative Analysis: this compound vs. Filipin
As specific data for this compound is unavailable, we will compare the general characteristics of pentaene macrolides with Filipin, a well-studied pentaene macrolide antibiotic.
| Feature | This compound (Presumed) | Filipin | Other Polyenes (e.g., Amphotericin B) |
| Class | Pentaene Macrolide | Pentaene Macrolide | Heptaene Macrolide |
| Primary Target | Fungal Cell Membrane Ergosterol | Fungal Cell Membrane Ergosterol | Fungal Cell Membrane Ergosterol |
| Proposed Mechanism | Pore formation and/or Ergosterol extraction | Primarily acts as a membrane disrupter by binding to cholesterol. Forms ion channels. | Forms stable ion channels leading to ion leakage. |
| Antimicrobial Spectrum | Likely potent antifungal activity; potential antibacterial activity. | Potent antifungal activity; limited antibacterial activity. | Broad-spectrum antifungal activity. |
| Clinical Use | Not established | Primarily used as a histochemical stain for cholesterol due to high toxicity. | Used clinically to treat systemic fungal infections. |
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a polyene macrolide antibiotic against a fungal strain, based on established methodologies.
Protocol: Broth Microdilution MIC Assay for Antifungal Susceptibility
1. Preparation of Antifungal Stock Solution:
-
Dissolve the polyene antibiotic (e.g., this compound, Filipin) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 1600 µg/mL).
2. Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solution in a suitable broth medium for fungal growth (e.g., RPMI-1640).
-
The final concentrations should typically range from 0.03 to 16 µg/mL.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
3. Preparation of Fungal Inoculum:
-
Culture the desired fungal strain (e.g., Candida albicans) on an appropriate agar (B569324) medium.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL.
-
Dilute this suspension in the broth medium to achieve a final inoculum size of approximately 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Incubate the plate at 35°C for 24-48 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the drug-free control well. For polyenes, a ≥90% reduction is often used as the endpoint.
Visualizations
Signaling Pathway: Mechanism of Action of Polyene Macrolides
Caption: Mechanism of Action of Polyene Macrolides.
Experimental Workflow: MIC Determination
Caption: Workflow for MIC Determination.
References
- 1. Florey and Chain Develop Penicillin as an Antibiotic | Research Starters | EBSCO Research [ebsco.com]
- 2. In vitro antibacterial activity of faeriefungin, a new broad-spectrum polyene macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antibacterial activity of faeriefungin, a new broad-spectrum polyene macrolide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Mechanism of action of macrolide antibiotic filipin on cell and lipid membranes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Evaluating the Selectivity of Lavendofuseomycin for Fungal vs. Mammalian Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antifungal agents with high efficacy and minimal host toxicity is a paramount challenge in infectious disease research. An ideal antifungal candidate must exhibit potent activity against pathogenic fungi while demonstrating a wide therapeutic window with low cytotoxicity towards mammalian cells. This guide provides a comparative evaluation of a novel investigational compound, Lavendofuseomycin, focusing on its in vitro selectivity for fungal cells over mammalian cells. The data presented herein is based on a series of standardized assays designed to assess antifungal activity and cytotoxicity.
Summary of Quantitative Data
The in vitro activity of this compound was determined against a panel of pathogenic fungal species and compared with its cytotoxic effects on a representative mammalian cell line. The results are summarized in the tables below.
Table 1: Antifungal Activity of this compound
This table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against various fungal pathogens. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in a 99.9% reduction in the initial fungal inoculum.
| Fungal Species | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | 8 | 16 | 0.5 |
| Cryptococcus neoformans | 4 | 8 | 0.25 |
| Aspergillus fumigatus | 16 | >32 | 1 |
Table 2: Cytotoxicity of this compound against Mammalian Cells
The cytotoxicity of this compound was evaluated using the HeLa human cervical cancer cell line. The IC50 value, the concentration of a drug that is required for 50% inhibition of cell viability, was determined.
| Compound | HeLa Cell IC50 (µg/mL) |
| This compound | 256 |
| Amphotericin B | 5 |
Table 3: Selectivity Index
The selectivity index (SI) is a crucial parameter for evaluating the potential of an antifungal compound. It is calculated as the ratio of the IC50 for mammalian cells to the MIC for the fungal pathogen. A higher SI value indicates greater selectivity for the fungal target.
| Fungal Species | This compound SI (IC50/MIC) | Amphotericin B SI (IC50/MIC) |
| Candida albicans | 32 | 10 |
| Cryptococcus neoformans | 64 | 20 |
| Aspergillus fumigatus | 16 | 5 |
Experimental Protocols
The following protocols were employed to generate the data presented in this guide.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This assay was performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar (B569324). Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension was then diluted in RPMI-1640 medium to the final inoculum concentration.
-
Drug Dilution: this compound and the comparator drug were serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized fungal inoculum was added to each well. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest drug concentration showing no visible growth.
-
MFC Determination: Aliquots from wells showing no growth were sub-cultured on drug-free agar plates. The MFC was the lowest concentration that resulted in no fungal growth on the subculture plates.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
-
Cell Culture: HeLa cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of this compound or the control drug for 24 hours.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated from the dose-response curve.
Visualizations
Hypothetical Signaling Pathway of this compound in Fungal Cells
The proposed mechanism of action for this compound involves the inhibition of a fungal-specific enzyme essential for cell wall integrity. This targeted inhibition leads to cell lysis and death.
Caption: Proposed mechanism of this compound in fungal cells.
Experimental Workflow for Selectivity Evaluation
The following diagram illustrates the workflow used to assess the selectivity of this compound.
Caption: Workflow for determining the selectivity of this compound.
Comparing the safety profiles of Lavendofuseomycin and other polyene antifungals
A comparative analysis of the safety profiles of prominent polyene antifungals is crucial for advancing antifungal drug development. This guide provides a detailed comparison of Amphotericin B, Nystatin, and Natamycin, supported by experimental data and protocols. Notably, publicly available safety and toxicity data for Lavendofuseomycin, a macrolide pentaene antibiotic, are scarce, precluding its direct comparison in this guide.
This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating and comparing the safety of polyene antifungals. The provided experimental protocols and data presentation can serve as a template for assessing novel polyene derivatives.
Overview of Polyene Antifungal Safety
Polyene antifungals exert their effect by binding to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[1][2] This mechanism, however, is not entirely specific to fungal cells, as polyenes can also interact with cholesterol in mammalian cell membranes, leading to dose-limiting toxicities.[2] The major adverse effects associated with this class of drugs include nephrotoxicity, infusion-related reactions, and hematological abnormalities.
Comparative Toxicity Data
The following tables summarize the key safety and toxicity data for Amphotericin B, Nystatin, and Natamycin. This information has been compiled from various preclinical and clinical studies.
Table 1: Key Toxicity Endpoints of Selected Polyene Antifungals
| Toxicity Endpoint | Amphotericin B | Nystatin | Natamycin |
| Nephrotoxicity | High incidence; dose-dependent. Manifests as azotemia, renal tubular acidosis, hypokalemia, and sodium/magnesium wasting.[3][4][5] | High systemic toxicity, including nephrotoxicity, when administered parenterally.[6] Not used systemically. | Low potential for nephrotoxicity with topical or oral use due to minimal systemic absorption. |
| Hepatotoxicity | Generally low; transient elevations in liver enzymes may occur. | Not associated with hepatotoxicity with oral or topical use as it is not systemically absorbed.[7] | Not associated with hepatotoxicity due to limited systemic exposure. |
| Infusion-Related Reactions | Common; includes fever, chills, rigors, and hypotension.[8] | Not applicable (not administered intravenously). | Not applicable (not administered intravenously). |
| Hematological Effects | Normochromic, normocytic anemia is a common side effect. | Not reported with topical or oral use. | Not reported with topical or ophthalmic use. |
| Gastrointestinal Effects | Nausea and vomiting can occur. | Nausea, vomiting, and diarrhea with oral administration.[9] | Mild gastrointestinal upset possible with oral use. |
Table 2: Acute Toxicity Data (LD50)
| Antifungal Agent | Route of Administration | Animal Model | LD50 |
| Amphotericin B | Intravenous | Mouse | ~2-5 mg/kg |
| Nystatin | Oral | Rat | >10 g/kg[10] |
| Natamycin | Oral | Rat | 2,730 mg/kg[11] |
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and reproducibility. The following diagrams, generated using Graphviz, illustrate a key toxicity pathway and a standard experimental workflow.
Caption: Mechanism of Amphotericin B-Induced Nephrotoxicity.
Caption: Experimental Workflow for In Vitro Cytotoxicity (MTT Assay).
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of antifungal safety profiles.
In Vitro Cytotoxicity: MTT Assay
This assay determines the concentration of an antifungal agent that inhibits the metabolic activity of mammalian cells by 50% (IC50), providing a measure of its cytotoxic potential.
1. Cell Culture and Seeding:
-
Culture a relevant mammalian cell line (e.g., HEK293 for kidney cells, HepG2 for liver cells) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into a 96-well microtiter plate at a density of 1 x 10^4 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the antifungal agent. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 24 to 72 hours.
3. MTT Assay Procedure:
-
After the incubation period, add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[12]
-
Incubate the plate for an additional 2-4 hours at 37°C.[4] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Hemolysis Assay
This assay assesses the ability of an antifungal agent to lyse red blood cells, which is an indicator of its potential to cause membrane damage.
1. Preparation of Red Blood Cells (RBCs):
-
Obtain fresh whole blood from a healthy donor (e.g., human or rat) in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1000 x g for 10 minutes to pellet the RBCs.
-
Aspirate the supernatant (plasma and buffy coat) and wash the RBCs three times with a phosphate-buffered saline (PBS) solution.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
2. Compound Incubation:
-
Prepare serial dilutions of the antifungal agent in PBS.
-
In a 96-well plate, mix 100 µL of each antifungal dilution with 100 µL of the 2% RBC suspension.
-
Include a negative control (RBCs in PBS only) and a positive control (RBCs in a solution that causes 100% hemolysis, such as 1% Triton X-100).
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
3. Measurement of Hemolysis:
-
After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
4. Data Analysis:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
In Vivo Acute Toxicity: LD50 Determination
This study determines the median lethal dose (LD50) of an antifungal agent, which is the dose that is lethal to 50% of the test animals after a single administration.
1. Animal Model and Housing:
-
Use a suitable rodent model, such as healthy, young adult mice (e.g., Swiss albino or BALB/c) or rats (e.g., Sprague-Dawley or Wistar).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
House the animals in appropriate cages with free access to food and water.
2. Dose Preparation and Administration:
-
Prepare a range of doses of the antifungal agent in a suitable vehicle (e.g., sterile saline or a solution of DMSO and saline).
-
Divide the animals into groups of at least 5-10 animals per dose level.
-
Administer a single dose of the compound to each animal via the intended clinical route (e.g., intravenous or oral). A control group should receive the vehicle only.
3. Observation:
-
Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and body weight), and any adverse effects.
-
The observation period is typically 14 days.
4. Data Collection and Analysis:
-
Record the number of mortalities in each group.
-
Calculate the LD50 value using a statistical method such as the probit analysis or the Reed-Muench method.
Conclusion
The safety profile of a polyene antifungal is a critical determinant of its clinical utility. While Amphotericin B remains a potent therapeutic option, its use is often limited by significant nephrotoxicity. Nystatin's systemic toxicity restricts its application to topical and oral treatments. Natamycin exhibits a favorable safety profile but has a narrower spectrum of activity. The lack of available safety data for this compound highlights the need for further research to characterize its toxicological properties and potential as a therapeutic agent. The experimental protocols and comparative data presented in this guide provide a framework for the continued evaluation and development of safer and more effective polyene antifungals.
References
- 1. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity and Acute and Repeated-Dose Toxicity Study of Geranyl Cinnamate Ester in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel lavendamycin analogues as antitumor agents: synthesis, in vitro cytotoxicity, structure-metabolism, and computational molecular modeling studies with NAD(P)H:quinone oxidoreductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Acute toxicity study in rodents | Bienta [bienta.net]
- 8. thno.org [thno.org]
- 9. Acute and Subacute Oral Toxicity Evaluation of Crude Antifungal Compounds Produced by Lactobacillus plantarum HD1 in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
Safety Operating Guide
Safeguarding Your Research: Essential Safety Protocols for Handling Lavendofuseomycin
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Lavendofuseomycin, a macrolide pentaene antibiotic, must adhere to stringent safety protocols similar to those for cytotoxic compounds to mitigate potential health risks. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established best practices for handling potent and potentially hazardous pharmaceutical agents.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound to prevent skin contact, inhalation, and ingestion. Double gloving, specialized gowns, and appropriate eye and respiratory protection are critical.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-tested nitrile gloves (double gloving recommended) | Prevents skin contact with the compound. The outer glove should be changed regularly and immediately if contaminated. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield | Shields eyes from splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Minimizes the risk of inhaling aerosolized particles, especially during weighing and reconstitution. |
| Shoe Covers | Disposable, non-slip shoe covers | Prevents the tracking of contaminants out of the handling area. |
Operational Workflow for Safe Handling
Adherence to a strict, step-by-step operational workflow is paramount to ensure safety and minimize exposure during the handling of this compound. This process encompasses everything from receiving the compound to its final disposal.
Caption: Operational workflow for the safe handling of this compound.
Hierarchy of Controls for Hazardous Substances
To effectively manage risks associated with hazardous substances like this compound, a hierarchical approach to controls should be implemented. This prioritizes the most effective control measures to eliminate or reduce hazards.
Caption: Hierarchy of controls for managing exposure to hazardous substances.
Detailed Experimental Protocols
Receiving and Unpacking:
-
Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Don appropriate PPE, including a lab coat, safety glasses, and chemotherapy-tested nitrile gloves, before handling the package.
-
Transport the unopened package to a designated receiving area with controlled access.
-
Carefully open the shipping container and inspect the primary container for integrity.
-
Verify the label information against the shipping documents.
-
Place the primary container in a secondary, sealed, and clearly labeled container for transport to the designated storage area.
-
Dispose of all packing materials in a designated hazardous waste stream.
Preparation and Handling in a Laboratory Setting:
-
All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to protect both the product and the operator.
-
Cover the work surface of the BSC or fume hood with a disposable, plastic-backed absorbent pad.
-
Assemble all necessary supplies (e.g., vials, syringes, diluents, waste containers) before starting work to minimize movement in and out of the containment area.
-
Wear all recommended PPE, including double gloves, a disposable gown, and eye protection.
-
When weighing the powdered compound, use a dedicated, calibrated balance inside the containment area. Handle the powder with care to prevent aerosolization.
-
For reconstitution, slowly add the diluent to the vial, allowing it to run down the side of the vial to minimize frothing and aerosol generation.
-
All containers with this compound must be clearly and accurately labeled with the compound name, concentration, date, and hazard warning.
Spill Management:
-
In the event of a spill, immediately alert others in the area and restrict access.
-
Ensure appropriate PPE is worn before attempting to clean the spill.
-
For small spills, use absorbent pads from a chemical spill kit to contain and absorb the material.
-
For larger spills, follow your institution's specific hazardous material spill response procedures.
-
Clean the spill area with an appropriate decontaminating solution, working from the outer edge of the spill towards the center.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Plan:
All waste generated from the handling of this compound, including empty vials, used PPE, and contaminated labware, is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Segregation: All this compound-contaminated waste must be segregated from regular laboratory trash.
-
Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste."
-
Sharps: All contaminated sharps (e.g., needles, syringes, broken glass) must be placed in a designated sharps container for cytotoxic waste.
-
Decontamination: All non-disposable equipment that has come into contact with this compound must be decontaminated using a validated procedure before being removed from the containment area.
-
Final Disposal: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this compound waste down the drain or in the regular trash.
By implementing these comprehensive safety measures, research facilities can ensure a secure environment for their personnel and maintain the integrity of their scientific work.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
